Product packaging for 1-Acetylpiperidine-4-carbohydrazide(Cat. No.:CAS No. 69835-75-2)

1-Acetylpiperidine-4-carbohydrazide

Cat. No.: B1331146
CAS No.: 69835-75-2
M. Wt: 185.22 g/mol
InChI Key: XEYVCHIDLYYNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetylpiperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C8H15N3O2 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O2 B1331146 1-Acetylpiperidine-4-carbohydrazide CAS No. 69835-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYVCHIDLYYNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Acetylpiperidine-4-carbohydrazide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-characterized precursor, 1-Acetylpiperidine-4-carboxylic acid, established chemical principles, and data from closely related analogues.

Introduction

This compound is a piperidine derivative featuring an acetyl group on the nitrogen atom and a carbohydrazide functional group at the 4-position. The piperidine scaffold is a significant privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The carbohydrazide moiety is a versatile functional group known for its coordinating properties and as a precursor to various heterocyclic systems, often imparting a range of biological activities. This document outlines the known and predicted chemical properties, a proposed synthetic route, and the potential biological significance of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor.

PropertyThis compound (Predicted/Inferred)1-Acetylpiperidine-4-carboxylic acid (Experimental)
Molecular Formula C8H15N3O2C8H13NO3[1][2][3][4][5]
Molecular Weight 185.22 g/mol 171.19 g/mol [1][2][3][4]
CAS Number Not assigned25503-90-6[1][2][3]
Appearance Predicted to be a white to off-white solidBeige or white solid[3]
Melting Point Expected to be a solid with a distinct melting point, likely >150 °C180-184 °C[1][3][5]
Boiling Point High, likely decomposes before boilingNot available
Solubility Predicted to be soluble in water and polar organic solvents like ethanol and methanolSoluble in water (50 g/L at 20 °C)[5]
pKa The hydrazide moiety will have basic character.The carboxylic acid has an acidic pKa.

Synthesis and Experimental Protocols

The most logical and common method for the synthesis of a carbohydrazide is from its corresponding carboxylic acid or ester. Given the commercial availability of 1-Acetylpiperidine-4-carboxylic acid, a straightforward synthesis can be proposed.

Proposed Synthesis of this compound

The synthesis would likely proceed in two steps: first, the conversion of the carboxylic acid to a more reactive species like an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis.

Synthesis_Pathway start 1-Acetylpiperidine-4-carboxylic acid ester Methyl 1-acetylpiperidine-4-carboxylate start->ester Esterification (MeOH, H+) final This compound ester->final Hydrazinolysis (N2H4·H2O, EtOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

  • Reaction Setup: To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol (MeOH), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Condition: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

  • Reaction Setup: Dissolve the methyl 1-acetylpiperidine-4-carboxylate (1 equivalent) in a suitable alcohol solvent such as ethanol (EtOH).

  • Reaction Condition: Add hydrazine hydrate (N2H4·H2O) (typically 1.5-3 equivalents) to the solution. Heat the reaction mixture to reflux. The product, being a solid, may precipitate out of the solution upon formation.

  • Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis ester_setup 1. Dissolve starting material in MeOH with acid catalyst. ester_reflux 2. Heat to reflux. ester_setup->ester_reflux ester_workup 3. Quench, extract, and wash. ester_reflux->ester_workup ester_purify 4. Dry and concentrate. ester_workup->ester_purify hyd_setup 1. Dissolve ester in EtOH. ester_purify->hyd_setup Intermediate Product hyd_reflux 2. Add hydrazine hydrate and heat to reflux. hyd_setup->hyd_reflux hyd_workup 3. Cool and filter precipitate. hyd_reflux->hyd_workup hyd_purify 4. Recrystallize for pure product. hyd_workup->hyd_purify

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimental spectra for this compound are available. However, the expected spectral characteristics can be predicted based on its functional groups.

Table 2: Predicted Spectral Data for this compound.

TechniquePredicted Peaks/Signals
¹H NMR - Signals for the piperidine ring protons. - A singlet for the acetyl methyl protons (~2.1 ppm). - Broad signals for the -NH and -NH2 protons (exchangeable with D2O). - A multiplet for the proton at the C4 position.
¹³C NMR - A signal for the acetyl carbonyl carbon (~170 ppm). - A signal for the hydrazide carbonyl carbon (~175 ppm). - A signal for the acetyl methyl carbon (~22 ppm). - Signals for the piperidine ring carbons.
IR (Infrared) - N-H stretching vibrations for the hydrazide group (~3200-3400 cm⁻¹). - C=O stretching for the amide and hydrazide carbonyls (~1640-1680 cm⁻¹). - C-H stretching vibrations (~2800-3000 cm⁻¹).
Mass Spec (MS) - A molecular ion peak [M]+ at m/z = 185.12. - Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring.

Reactivity and Stability

  • Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place.

  • Reactivity: The primary reactive sites are the terminal -NH2 group of the hydrazide, which is nucleophilic, and the adjacent -NH- group. The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be used as a building block for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Biological Activity and Applications

While there is no specific biological data for this compound, the broader classes of molecules it belongs to are of significant interest in drug discovery.

  • Piperidine Derivatives: These are widely used in pharmaceuticals for their ability to interact with biological targets in the central nervous system and elsewhere. The precursor, 1-Acetylpiperidine-4-carboxylic acid, is a reactant for the synthesis of CDK inhibitors, CCR5 antagonists for HIV treatment, and antiproliferative agents[1][3].

  • Carbohydrazide and Acylhydrazone Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[6]. Recently, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have been reported to have excellent antifungal activity against agriculturally important fungi by inhibiting succinate dehydrogenase[7].

Biological_Potential This compound This compound Piperidine Core Piperidine Core This compound->Piperidine Core Carbohydrazide Moiety Carbohydrazide Moiety This compound->Carbohydrazide Moiety CNS Activity CNS Activity Piperidine Core->CNS Activity Antifungal Antifungal Carbohydrazide Moiety->Antifungal Antibacterial Antibacterial Carbohydrazide Moiety->Antibacterial Anti-inflammatory Anti-inflammatory Carbohydrazide Moiety->Anti-inflammatory Antitumor Antitumor Carbohydrazide Moiety->Antitumor

Caption: Potential biological activities based on structural motifs.

Safety Information

No specific safety data for this compound is available. However, based on its precursor, 1-Acetylpiperidine-4-carboxylic acid, the following precautions should be considered. The precursor is classified as harmful if swallowed, and causes skin and serious eye irritation[1][3]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Table 3: Hazard Information for the Precursor, 1-Acetylpiperidine-4-carboxylic acid.

Hazard StatementCode
Harmful if swallowedH302[1][3]
Causes skin irritationH315[1][3]
May cause an allergic skin reactionH317[1][3]
Causes serious eye irritationH319[1][3]
May cause respiratory irritationH335[1][3]

Conclusion

This compound is a compound with high potential for applications in medicinal chemistry and drug discovery, owing to its combination of the privileged piperidine scaffold and the versatile carbohydrazide functional group. While direct experimental data is sparse, its chemical properties and behavior can be reliably predicted. This guide provides a foundational understanding for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental validation of the properties and biological activities outlined herein is warranted.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the structure elucidation of 1-acetylpiperidine-4-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. While published experimental data for this specific compound is limited, this whitepaper outlines a robust and systematic approach to its synthesis and structural characterization. By leveraging established analytical techniques and predictive methodologies, researchers can confidently determine and verify the molecular structure of this carbohydrazide derivative.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available 1-acetylpiperidine-4-carboxylic acid.

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst in methanol.

Step 2: Hydrazinolysis of the Methyl Ester

The resulting methyl 1-acetylpiperidine-4-carboxylate is then subjected to hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired this compound.

Synthesis_Pathway cluster_0 Synthesis of this compound Carboxylic_Acid 1-Acetylpiperidine-4-carboxylic Acid Ester Methyl 1-acetylpiperidine-4-carboxylate Carboxylic_Acid->Ester  CH3OH, H+ cat.   Hydrazide This compound Ester->Hydrazide  N2H4·H2O, EtOH  

Caption: Proposed synthesis pathway for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structure elucidation. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar structures.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0br s1H-NH-NH₂
~4.5 - 4.7br s2H-NH-NH₂
~4.6 - 4.5m1HH-2eq
~3.8 - 3.7m1HH-6eq
~3.1 - 3.0m1HH-2ax
~2.7 - 2.6m1HH-6ax
~2.5 - 2.4m1HH-4
2.11s3H-C(O)CH₃
~1.9 - 1.8m2HH-3eq, H-5eq
~1.7 - 1.6m2HH-3ax, H-5ax

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173-C(O)NH-
~169-C(O)CH₃
~45C-2
~41C-6
~40C-4
~28C-3, C-5
~21-C(O)CH₃

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
186.1297[M+H]⁺
208.1116[M+Na]⁺

Table 4: Predicted IR Spectral Data (KBr)

Wavenumber (cm⁻¹)Assignment
~3300 - 3200N-H stretching (hydrazide)
~3000 - 2850C-H stretching (aliphatic)
~1680C=O stretching (amide)
~1640C=O stretching (hydrazide)
~1550N-H bending

Experimental Protocols for Structure Elucidation

To confirm the structure of this compound, a series of spectroscopic experiments should be performed. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and determine the chemical shifts relative to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

    • The high-resolution mass data will provide the exact mass and elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Structure Elucidation Workflow

The elucidation of the structure of this compound is a logical process that integrates the data from the various spectroscopic techniques.

Elucidation_Workflow cluster_1 Structure Elucidation of this compound Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR Functional_Groups Identify Functional Groups (Amide, Hydrazide, Alkane) IR->Functional_Groups Molecular_Formula Determine Molecular Formula and Molecular Weight MS->Molecular_Formula CH_Framework Elucidate C-H Framework and Connectivity NMR->CH_Framework Structure_Proposal Propose Structure Functional_Groups->Structure_Proposal Molecular_Formula->Structure_Proposal CH_Framework->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation  Compare with all data  

Caption: Logical workflow for the structure elucidation of this compound.

By following the synthetic route and the detailed analytical protocols outlined in this guide, researchers will be equipped to synthesize and unequivocally confirm the structure of this compound. The presented predicted data serves as a benchmark for the expected experimental outcomes, facilitating a more efficient and accurate structure elucidation process. This systematic approach is fundamental for advancing the study and potential applications of this and related compounds in the field of drug discovery.

Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-acetylpiperidine-4-carbohydrazide from its parent carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. The document outlines the prevalent synthetic strategies, provides detailed experimental protocols, and presents the necessary chemical pathway and workflow diagrams for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. Its preparation from 1-acetylpiperidine-4-carboxylic acid is a fundamental transformation that can be achieved through several established synthetic routes. This guide focuses on the most common and effective methods, providing the necessary details for successful laboratory implementation.

Synthetic Strategies

The conversion of a carboxylic acid to a carbohydrazide can be approached through two primary strategies: a two-step process involving an ester intermediate, or a one-pot synthesis utilizing activating agents.

Two-Step Synthesis via Esterification and Hydrazinolysis

The most traditional and widely used method for preparing carbohydrazides from carboxylic acids involves a two-step procedure.[1][2][3] First, the carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This is followed by the hydrazinolysis of the ester using hydrazine hydrate. This method is reliable and generally provides good yields.

One-Pot Synthesis via Carboxylic Acid Activation

Direct conversion of carboxylic acids to hydrazides is often inefficient due to the low reactivity of the carboxylic acid with hydrazine.[1][2] To overcome this, the carboxylic acid can be activated in situ using coupling agents. This "activation" makes the carbonyl carbon more susceptible to nucleophilic attack by hydrazine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).[2][4] This approach offers the advantage of a one-pot reaction, potentially saving time and resources. Another reported method for direct amidation utilizes a catalytic amount of zinc chloride (ZnCl₂).[5]

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

G Synthesis of this compound start 1-Acetylpiperidine-4-carboxylic acid intermediate Intermediate (Activated Ester or Ester) start->intermediate Esterification or Activation end This compound intermediate->end Hydrazinolysis

Caption: General reaction pathway for the synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Ester Intermediate

This protocol first describes the synthesis of the starting material, 1-acetylpiperidine-4-carboxylic acid, from piperidine-4-carboxylic acid, as this may be a necessary preliminary step.

Step A: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

A solution of piperidine-4-carboxylic acid in acetic anhydride is brought to reflux for 2 hours.[6] The mixture is then stirred for 16 hours at room temperature.[6] Following this, the solution is concentrated under reduced pressure.[6] The resulting residue is triturated in ether, and the solid product is collected by filtration.[6]

Step B: Esterification of 1-Acetylpiperidine-4-carboxylic acid

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol (2 mL per mmol of carboxylic acid), add 4 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature.[3]

  • Reflux the reaction mixture with stirring for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, evaporate the excess thionyl chloride and solvent.[3]

  • Add water to the crude mixture and extract with dichloromethane (DCM).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.[3]

Step C: Hydrazinolysis of the Ester

  • Add the crude ester dropwise to hydrazine hydrate (5 equivalents).[3]

  • Heat the mixture at 80 °C for 5-20 hours, again monitoring by TLC.[3]

  • Allow the reaction to stand for 12 hours. If a solid precipitates, filter the product.[3]

  • If no solid forms, extract the reaction mixture with DCM. Dry the combined organic layers with anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude this compound.[3]

  • The crude product can be purified by recrystallization.

Protocol 2: One-Pot Synthesis using DCCI/HOBt Activation
  • Dissolve 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCCI) (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the activated ester.

  • Add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification is illustrated below.

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix Reactants B Reaction Monitoring (TLC) A->B C Quenching/Extraction B->C D Drying of Organic Layer C->D E Solvent Evaporation D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, etc.) F->G

Caption: A generalized experimental workflow.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of carbohydrazides from carboxylic acids. Note that specific values for the synthesis of this compound may require optimization.

ParameterTwo-Step Method (Esterification)Two-Step Method (Hydrazinolysis)One-Pot Method (DCCI/HOBt)
Solvent Methanol or Ethanol-DCM or DMF
Key Reagents Thionyl ChlorideHydrazine HydrateDCCI, HOBt, Hydrazine Hydrate
Temperature Reflux80 °CRoom Temperature
Reaction Time 5 - 12 hours5 - 20 hours12 - 24 hours
Purification -Recrystallization/ExtractionFiltration & Recrystallization/Chromatography

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • DCCI is a potent skin sensitizer. Avoid contact with skin and handle with gloves.

  • Always wear safety glasses and a lab coat when performing these experiments.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should adapt these protocols as needed and perform appropriate safety assessments before commencing any laboratory work.

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthesis protocol, and explores its potential biological activities and mechanisms of action based on current scientific literature.

Compound Identification and Properties

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. Its chemical structure incorporates an acetyl group, rendering it an amide, and a hydrazide functional group, which is a key pharmacophore in various bioactive molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 69835-75-2[1][2]
Molecular Formula C8H15N3O2[2][3]
Molecular Weight 185.22 g/mol [2][3]
Predicted Boiling Point 441.8±34.0 °C[4]
Predicted Density 1.187±0.06 g/cm3 [4]
Melting Point 124-126 °C[2]
InChI InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)[3]
InChIKey XEYVCHIDLYYNEE-UHFFFAOYSA-N[3]
SMILES CC(=O)N1CCC(CC1)C(=O)NNN/A

Synthesis Protocol

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by an acid in the presence of an alcohol.

Experimental Protocol (Proposed):

  • To a solution of 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrazinolysis of the Ester to form this compound

The purified ester is then reacted with hydrazine hydrate to form the final carbohydrazide product.

Experimental Protocol (Proposed):

  • Dissolve the ester (1 equivalent) in an appropriate alcohol solvent such as ethanol or methanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of carbohydrazide and piperidine derivatives has been extensively studied, revealing a range of biological activities.

Antifungal Activity

Recent studies on piperidine-4-carbohydrazide derivatives have demonstrated their potential as antifungal agents. The proposed mechanism of action for these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain in fungi.

Succinate Dehydrogenase (SDH) Inhibition:

SDH, also known as Complex II, plays a crucial role in cellular respiration. Its inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing fungal cell death.

Below is a diagram illustrating the proposed synthesis workflow and a potential mechanism of action.

G cluster_synthesis Synthesis Workflow cluster_moa Proposed Mechanism of Action A 1-Acetylpiperidine-4-carboxylic Acid (CAS: 25503-90-6) B Esterification (MeOH or EtOH, H+) A->B C Methyl/Ethyl 1-Acetylpiperidine-4-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound (CAS: 69835-75-2) D->E F 1-Acetylpiperidine-4- carbohydrazide G Succinate Dehydrogenase (SDH) (Complex II) F->G Inhibits H Inhibition of Electron Transport Chain G->H I Decreased ATP Production H->I J Increased Reactive Oxygen Species (ROS) H->J K Fungal Cell Death I->K J->K

Synthesis Workflow and Proposed Mechanism of Action

Data Presentation

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available physical properties. At present, experimental spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this specific compound are not publicly documented.

Table 2: Physical Properties of this compound

PropertyValue
CAS Number 69835-75-2
Molecular Formula C8H15N3O2
Molecular Weight 185.22
Melting Point (°C) 124-126

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery, particularly as an antifungal agent. The proposed synthesis is straightforward, utilizing common laboratory reagents and techniques. Future research should focus on the detailed biological evaluation of this compound and its derivatives, as well as the confirmation of its mechanism of action. The acquisition and publication of its spectral and analytical data would be a valuable contribution to the scientific community.

References

Technical Guide: 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and a generalized workflow for its characterization, designed to support researchers in its application and development.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₈H₁₅N₃O₂
Molecular Weight 185.23 g/mol
Canonical SMILES CC(=O)N1CCC(CC1)C(=O)NN
Physical State Solid (Predicted)
Solubility Soluble in water and polar organic solvents (Predicted)

Experimental Protocols

The following section details a representative synthetic protocol for this compound, starting from the corresponding carboxylic acid precursor, 1-Acetylpiperidine-4-carboxylic acid.

Synthesis of this compound

Objective: To synthesize this compound via the hydrazinolysis of an activated carboxylic acid derivative.

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Triethylamine (TEA) (if using a coupling agent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Acetylpiperidine-4-carboxylic acid in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting acyl chloride is used directly in the next step.

  • Hydrazinolysis:

    • In a separate flask, dissolve hydrazine hydrate (approximately 2 equivalents) in DCM.

    • Cool this solution in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the hydrazine solution under vigorous stirring.

    • Let the reaction mixture stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield pure this compound.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and LC-MS analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes relevant to the synthesis and application of this compound.

G cluster_synthesis Synthesis Workflow start 1-Acetylpiperidine-4-carboxylic acid activation Acid Activation (e.g., with SOCl₂) start->activation hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) activation->hydrazinolysis workup Work-up and Purification hydrazinolysis->workup product This compound workup->product

Caption: Synthetic pathway for this compound.

G cluster_characterization Compound Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (LC-MS) synthesis->ms purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity bioassay Biological Screening (Target-based or Phenotypic) purity->bioassay

Navigating the Solubility Landscape of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-Acetylpiperidine-4-carbohydrazide, a compound of interest in pharmaceutical research and development. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on available information for structurally related compounds, namely 1-Acetylpiperidine-4-carboxylic acid and general carbohydrazide derivatives. Furthermore, a detailed, generalized experimental protocol for determining the solubility of hydrazide compounds is presented to empower researchers in generating empirical data. This guide aims to be a foundational resource, offering both theoretical context and practical methodologies for scientists working with this and similar chemical entities.

Introduction

This compound is a molecule with potential applications in medicinal chemistry and drug discovery, combining the structural features of a piperidine ring, an acetyl group, and a carbohydrazide moiety. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as it directly influences bioavailability, formulation, and routes of administration. This guide seeks to collate existing knowledge and provide a framework for the experimental determination of its solubility profile.

Solubility Data of Structurally Related Compounds

It is crucial to note that the following data is for related compounds and should be used as a preliminary guide only. Experimental verification for this compound is strongly recommended.

CompoundSolventSolubilityCitation
1-Acetylpiperidine-4-carboxylic AcidWaterSlightly soluble[1]
1-Acetylpiperidine-4-carboxylic AcidMethanolSlightly soluble[1]
CarbohydrazideWaterVery soluble[2][3]
CarbohydrazideOrganic Solvents (e.g., ethanol, ether, benzene)Largely insoluble[2][3][4]

The data on 1-Acetylpiperidine-4-carboxylic acid suggests that the acetylated piperidine core may have limited solubility in both polar protic and polar aprotic solvents[1]. Conversely, the parent compound, carbohydrazide, exhibits high polarity, leading to its significant solubility in water and poor solubility in most organic solvents[2][3][4]. The solubility of this compound is therefore expected to be a composite of these characteristics, likely demonstrating some degree of aqueous solubility due to the hydrazide group, while the acetylpiperidine moiety may confer solubility in certain organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a hydrazide compound like this compound, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

    • After the incubation period, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the equilibrium solubility.

    • Perform the experiment in triplicate for each solvent.

3.3. Data Analysis

  • Report the solubility as the mean ± standard deviation in units such as mg/mL or mol/L.

  • For ionizable compounds, plotting solubility as a function of pH can provide valuable information about the pKa of the compound.

Visualizing the Process and Relationships

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A Preparation of Calibration Standards F Analytical Measurement (e.g., HPLC, UV-Vis) A->F B Addition of Excess Solute to Solvents C Equilibration (Shaking at Constant Temperature) B->C D Sample Withdrawal and Filtration C->D E Dilution of Saturated Solution D->E E->F G Calculation of Solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

4.2. Factors Influencing Solubility

The solubility of a compound like this compound is influenced by a variety of intrinsic and extrinsic factors. The diagram below outlines these key relationships.

G Factors Influencing Solubility cluster_0 Intrinsic Properties cluster_1 Extrinsic Factors A Chemical Structure (Polarity, H-bonding) H Solubility A->H B Molecular Weight B->H C Crystalline Form (Polymorphism) C->H D pKa D->H E Solvent Properties (Polarity, pH) E->H F Temperature F->H G Presence of Co-solvents/Excipients G->H

Caption: Key intrinsic and extrinsic factors affecting compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a valuable starting point for researchers. By understanding the solubility of related compounds and employing the detailed experimental protocol provided, scientists can effectively characterize the solubility profile of this and other novel hydrazide compounds. The generation of such fundamental physicochemical data is an indispensable step in advancing drug discovery and development efforts.

References

Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Acetylpiperidine-4-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural features, elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for its characterization, quality control, and further derivatization.

Molecular Structure and Spectroscopic Correlation

This compound is a derivative of piperidine, featuring an acetyl group at the nitrogen atom (N1) and a carbohydrazide functional group at the C4 position. The molecular formula is C8H15N3O2 and the molecular weight is 185.22 g/mol . The structural complexity, arising from the piperidine ring conformation and the presence of multiple functional groups, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 9.0Singlet (broad)1H-NH (hydrazide)
~ 4.5 - 5.0Singlet (broad)2H-NH₂ (hydrazide)
~ 3.5 - 4.2Multiplet2HH-2eq, H-6eq (axial/equatorial splitting)
~ 2.8 - 3.2Multiplet2HH-2ax, H-6ax
~ 2.5Multiplet1HH-4
~ 2.1Singlet3H-C(O)CH₃
~ 1.5 - 2.0Multiplet4HH-3, H-5

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the conformational dynamics of the piperidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 175-C(O)NHNH₂ (hydrazide carbonyl)
~ 170-N-C(O)CH₃ (amide carbonyl)
~ 45 - 50C-2, C-6
~ 40C-4
~ 25 - 30C-3, C-5
~ 21-C(O)CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 3400Strong, broadN-H stretching (hydrazide)
2950 - 2850MediumC-H stretching (aliphatic)
1680 - 1700StrongC=O stretching (hydrazide carbonyl)
1630 - 1650StrongC=O stretching (amide carbonyl)
1500 - 1550MediumN-H bending
1400 - 1450MediumC-H bending
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
185[M]⁺ (Molecular ion)
142[M - C(O)CH₃]⁺
127[M - NHNH₂C(O)]⁺
84[Piperidine ring fragment]⁺
43[CH₃CO]⁺

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for this compound are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Solvent peaks can be used for referencing.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds, which is likely more appropriate for this molecule.

  • Instrumentation: A mass spectrometer equipped with a suitable ion source and mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Solution Dilute Solution Preparation Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation_Pathway M [M]⁺ m/z = 185 F1 [M - C(O)CH₃]⁺ m/z = 142 M->F1 - C₂H₃O F2 [M - NHNH₂C(O)]⁺ m/z = 127 M->F2 - CH₃N₂O F4 [CH₃CO]⁺ m/z = 43 M->F4 - C₆H₁₂N₂O F3 [Piperidine Ring Fragment]⁺ m/z = 84 F2->F3 - C₂H₃O

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. Experimental validation of the predicted data is essential for definitive structural confirmation and for establishing a reliable analytical profile for this compound.

The Pivotal Role of the Acetyl Group in 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the acetyl group in the chemical properties and potential biological activities of 1-Acetylpiperidine-4-carbohydrazide. While direct experimental data on this specific molecule is limited in publicly available literature, this paper synthesizes information from closely related analogues and foundational principles of medicinal chemistry to elucidate the significance of the N-acetyl moiety.

Executive Summary

This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and a carbohydrazide functional group at the 4-position. The acetyl group, while seemingly a simple modification, is hypothesized to play a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, basicity, and conformational preference. These modifications, in turn, are expected to significantly influence its pharmacokinetic profile and biological activity. This document will explore the inferred roles of the acetyl group, propose a synthetic pathway, and discuss potential biological targets based on the activities of related piperidine and carbohydrazide derivatives.

Physicochemical Impact of the Acetyl Group

The introduction of an acetyl group onto the nitrogen atom of the piperidine ring induces several key changes in the molecule's properties compared to its non-acetylated counterpart, piperidine-4-carbohydrazide.

2.1. Basicity and Ionization: The nitrogen atom in a piperidine ring is typically basic. However, the acetyl group is electron-withdrawing, which significantly reduces the basicity of the piperidine nitrogen.[1] This has profound implications for the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

2.2. Lipophilicity: Acetylation generally increases the lipophilicity of a molecule by masking the polar N-H group. This alteration can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier, potentially leading to different pharmacokinetic distribution and target engagement.[2]

2.3. Conformational Rigidity: The N-acetyl group introduces a degree of steric hindrance and can influence the conformational equilibrium of the piperidine ring. This can lock the molecule into a specific conformation that may be more favorable for binding to a particular biological target.[1]

Table 1: Comparison of Physicochemical Properties

PropertyPiperidine-4-carbohydrazide (Predicted)This compound (Inferred)Rationale for Acetyl Group's Influence
Molecular Weight 143.19 g/mol 185.23 g/mol Addition of CH₃CO group
pKa (Piperidine N) ~11~-0.4[1]Electron-withdrawing nature of the acetyl group reduces basicity.
LogP (Lipophilicity) LowerHigherMasking of the polar N-H bond increases lipophilicity.
Hydrogen Bond Donors 2 (NH and NH₂)1 (NH₂)Acetylation removes the N-H donor on the piperidine ring.
Hydrogen Bond Acceptors 2 (C=O and N)2 (two C=O)The acetyl group adds a carbonyl oxygen.

Note: The data for this compound is inferred based on the properties of 1-acetylpiperidine and general principles of medicinal chemistry due to the absence of direct experimental data.

Synthesis and Experimental Protocols

Step 1: N-Acetylation of Piperidine-4-carboxylic acid

  • Reaction: Piperidine-4-carboxylic acid is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride.

  • Protocol: A solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., acetic anhydride) is heated to reflux for a specified period (e.g., 2 hours) and then stirred at room temperature.[1] The solvent is then removed under reduced pressure, and the resulting solid, 1-acetylpiperidine-4-carboxylic acid, is purified.[1]

Step 2: Formation of the Carbohydrazide

  • Reaction: The carboxylic acid group of 1-acetylpiperidine-4-carboxylic acid is converted to a carbohydrazide via reaction with hydrazine hydrate.

  • Protocol: 1-acetylpiperidine-4-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or methanol), and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product, this compound, is expected to precipitate and can be collected by filtration and recrystallized for purification.

G cluster_0 Synthesis Workflow A Piperidine-4-carboxylic Acid B 1-Acetylpiperidine-4-carboxylic Acid A->B Acetic Anhydride, Reflux C This compound B->C Hydrazine Hydrate, Reflux

Proposed synthesis workflow for this compound.

Inferred Biological Role and Potential Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the known activities of its constituent moieties, several potential applications can be hypothesized.

4.1. The Carbohydrazide Moiety: Carbohydrazide and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3] This is often attributed to their ability to form stable complexes with metal ions or to act as scaffolds for the synthesis of various heterocyclic compounds.

4.2. The Piperidine Moiety: The piperidine ring is a common scaffold in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. N-substitution on the piperidine ring is a critical determinant of biological activity.

4.3. The Role of the Acetyl Group in Biological Activity: The N-acetyl group is hypothesized to modulate the overall biological profile in several ways:

  • Target Specificity: By altering the molecule's shape, size, and electronic distribution, the acetyl group can influence its binding affinity and selectivity for specific biological targets.

  • Metabolic Stability: The acetyl group can block metabolic pathways that would otherwise modify the piperidine nitrogen, potentially increasing the compound's half-life.

  • Prodrug Potential: In some cases, an N-acetyl group can be cleaved in vivo to release the more active, non-acetylated parent compound.

Hypothetical Signaling Pathway Involvement:

Given the broad spectrum of activities of carbohydrazides, this compound could potentially interact with various signaling pathways. For instance, as an antimicrobial agent, it might inhibit essential enzymes in bacterial or fungal cell wall synthesis. As an anticancer agent, it could potentially induce apoptosis through pathways involving caspase activation or inhibit kinases involved in cell proliferation.

G cluster_1 Hypothetical Mechanism of Action Compound This compound Target Bacterial/Fungal Enzyme (e.g., InhA-like) Compound->Target Binds to active site Pathway Cell Wall Synthesis Pathway Target->Pathway Catalyzes key step in Effect Inhibition of Mycolic Acid Synthesis Target->Effect Inhibition leads to Pathway->Effect Outcome Antimicrobial Activity Effect->Outcome

Hypothetical signaling pathway for antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

While no specific SAR studies exist for this compound, we can infer potential relationships from related compound series. For many biologically active piperidine derivatives, the nature of the N-substituent is a key determinant of potency and selectivity.

Table 2: Hypothetical SAR Data

N-SubstituentLipophilicity (LogP)Relative Activity (Hypothetical)Comments
HLowLow to ModerateThe free amine may lead to rapid metabolism or non-specific binding.
Acetyl Moderate Moderate to High Balances lipophilicity and metabolic stability, potentially enhancing activity.
BenzoylHighVariableIncreased steric bulk may be beneficial or detrimental depending on the target.
tert-Butoxycarbonyl (Boc)HighLowThe bulky Boc group is often used as a protecting group and may hinder binding.

Disclaimer: The relative activity data presented in this table is purely hypothetical and for illustrative purposes. Experimental validation is required.

Conclusion and Future Directions

The acetyl group in this compound is predicted to be a critical modulator of its physicochemical properties and, consequently, its biological activity. By reducing the basicity of the piperidine nitrogen and increasing lipophilicity, the acetyl group likely enhances the molecule's drug-like properties. Future research should focus on the synthesis and biological evaluation of this compound and its analogues to validate these hypotheses. Specifically, a comparative study against the non-acetylated parent compound would provide direct evidence for the role of the acetyl group. Furthermore, screening against a panel of biological targets, guided by the known activities of carbohydrazides, could uncover novel therapeutic applications for this class of compounds.

References

1-Acetylpiperidine-4-carbohydrazide: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbohydrazide is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, an acetyl group, and a carbohydrazide moiety, offers a unique combination of functionalities for the synthesis of diverse and complex molecules. The piperidine core is a prevalent motif in many approved drugs, valued for its ability to improve pharmacokinetic properties. The carbohydrazide group serves as a versatile handle for introducing a wide range of substituents and for the construction of various heterocyclic systems. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, positioning it as a valuable tool for the development of novel therapeutics. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established chemistry of its precursors and analogous structures to provide a thorough technical overview.

Physicochemical Properties

The physicochemical properties of this compound and its key precursors are summarized in the table below. The data for the precursors are based on available literature, while the properties for the target compound are predicted based on its structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16Solid>300
1-Acetylpiperidine-4-carboxylic acid[1]C₈H₁₃NO₃[1]171.19[1]Solid[1]180-184[1]
1-Acetylpiperidine-4-carbonyl chloride[2]C₈H₁₂ClNO₂[2]189.64[2]Solid[2]Data not available
This compound C₈H₁₅N₃O₂185.22Predicted to be a solidNot determined

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward, multi-step process starting from commercially available piperidine-4-carboxylic acid. The proposed synthetic route is outlined below.

Experimental Protocols

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

This procedure is adapted from established methods for the N-acetylation of isonipecotic acid.[3][4]

  • Materials: Piperidine-4-carboxylic acid (isonipecotic acid), acetic anhydride, isopropanol, diethyl ether.

  • Procedure:

    • A mixture of piperidine-4-carboxylic acid (100 g) and acetic anhydride (40 ml) is refluxed for 2 hours.[4]

    • The reaction mixture is then allowed to cool and stirred at room temperature overnight.[4]

    • The solution is concentrated under reduced pressure to remove excess acetic anhydride and acetic acid.[3]

    • The resulting residue is triturated with diethyl ether to precipitate the product.[3][4]

    • The solid is collected by filtration and can be recrystallized from a mixture of isopropanol and diethyl ether to yield pure 1-acetylpiperidine-4-carboxylic acid.[4]

Step 2: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

This step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

  • Materials: 1-Acetylpiperidine-4-carboxylic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a solution of 1-acetylpiperidine-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield crude 1-acetylpiperidine-4-carbonyl chloride, which is typically used in the next step without further purification.[5]

Step 3: Synthesis of this compound

This final step involves the reaction of the acyl chloride with hydrazine hydrate.

  • Materials: 1-Acetylpiperidine-4-carbonyl chloride, hydrazine hydrate, a suitable solvent (e.g., DCM, THF, or water).

  • Procedure:

    • Dissolve 1-acetylpiperidine-4-carbonyl chloride in a suitable solvent like DCM.

    • Cool the solution to 0 °C.

    • Slowly add an excess of hydrazine hydrate to the stirred solution. The reaction of acyl chlorides with hydrazine is a well-established method for forming hydrazides.[6]

    • After the addition is complete, allow the reaction to proceed at room temperature for a few hours.

    • The reaction mixture is then washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Piperidine-4-carboxylic acid Step1 1-Acetylpiperidine-4-carboxylic acid Start->Step1 Acetic anhydride, Reflux Step2 1-Acetylpiperidine-4-carbonyl chloride Step1->Step2 Thionyl chloride, DCM End This compound Step2->End Hydrazine hydrate, DCM

Caption: Proposed synthetic route for this compound.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. The carbohydrazide moiety is a key functional group that can be readily derivatized to generate libraries of compounds for biological screening.[7] Derivatives of carbohydrazides have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[7]

Potential Therapeutic Areas

Based on the biological activities of structurally related piperidine-4-carbohydrazide derivatives, this compound could serve as a building block for novel agents in the following areas:

  • Antifungal Agents: A series of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated potent antifungal activity against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae.[8] The mechanism of action for some of these compounds was identified as the inhibition of succinate dehydrogenase (SDH).[8]

  • Anticancer Agents: Novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been synthesized and shown to act as potent VEGFR-2 inhibitors.[9] Some of these compounds exhibited significant cytotoxic effects against breast cancer cell lines.[9]

  • Anticonvulsant Agents: N'-[substituted] pyridine-4-carbohydrazides have been designed and synthesized as potential anticonvulsant agents, with some compounds showing promising activity in preclinical seizure models.[10]

  • Antitubercular Agents: The hydrazide functional group is a key component of the first-line anti-tuberculosis drug isoniazid.[11] The development of novel hydrazide derivatives remains an active area of research to combat drug-resistant tuberculosis.[11]

Biological Activity of Related Compounds

The following table summarizes the reported biological activities of some piperidine-4-carbohydrazide derivatives.

Compound ClassTarget/ActivityQuantitative Data (EC₅₀/IC₅₀)Reference
Piperidine-4-carbohydrazides with a quinazolinyl moietyAntifungal (Rhizoctonia solani)EC₅₀ = 0.83 µg/mL (Compound A13)[8]
Piperidine-4-carbohydrazides with a quinazolinyl moietyAntifungal (Verticillium dahliae)EC₅₀ = 1.12 µg/mL (Compound A13)[8]
Piperidine-4-carbohydrazides with a quinazolinyl moietySuccinate Dehydrogenase (SDH) InhibitionIC₅₀ = 6.07 µM (Compound A13)[8]
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazidesVEGFR-2 InhibitionIC₅₀ = 45.9 nM (Compound 12e)[9]
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazidesCytotoxicity (MCF-7 breast cancer cells)IC₅₀ = 8.00 µM (Compound 12e)[9]
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazidesCytotoxicity (MDA-MB-468 breast cancer cells)IC₅₀ = 0.60 µM (Compound 6n)[9]
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazideAnticonvulsant (MES test)ED₅₀ = 128.3 mg/kg[10]
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazideAnticonvulsant (6 Hz test)ED₅₀ = 53.3 mg/kg[10]
Potential Mechanism of Action: SDH Inhibition

The inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a validated mechanism for antifungal agents. The discovery that piperidine-4-carbohydrazide derivatives can target this enzyme opens up a promising avenue for the development of new fungicides.[8]

SDH_Inhibition cluster_ETC Electron Transport Chain cluster_TCA Citric Acid Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate No_ATP Reduced ATP Production Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II Oxidation Inhibitor Piperidine-4-carbohydrazide Derivative Inhibitor->Complex_II Inhibition Inhibitor->No_ATP Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Inhibition of Succinate Dehydrogenase (SDH) by piperidine derivatives.

Conclusion

This compound represents a valuable and versatile heterocyclic building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the reactive nature of the carbohydrazide moiety allow for the creation of diverse chemical libraries. Based on the significant biological activities observed for its close analogues, derivatives of this compound hold considerable promise for the development of new therapeutics, particularly in the areas of antifungal, anticancer, and anticonvulsant agents. This guide provides a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.

References

Methodological & Application

Synthesis of Novel Bio-active Agents: Application Notes on 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 1-Acetylpiperidine-4-carbohydrazide. This versatile scaffold serves as a key starting material for the development of a diverse range of bioactive compounds, including potent antifungal, antibacterial, and potential anticancer agents. The primary focus of this note is on the synthesis of hydrazone derivatives, a class of compounds known for their broad pharmacological activities.

Overview and Synthetic Strategy

This compound is an excellent starting synthon for generating chemical libraries of novel derivatives. The terminal hydrazide functional group is highly reactive towards aldehydes and ketones, facilitating the straightforward synthesis of a wide array of N-acylhydrazones. This classic condensation reaction is typically high-yielding and allows for significant structural diversity in the final products by simply varying the aldehydic or ketonic reactant.

The general synthetic workflow is depicted below:

G cluster_0 Synthesis Workflow Start This compound Process Condensation Reaction (e.g., Reflux in Ethanol with Acid Catalyst) Start->Process Reactant Aldehyde/Ketone (R-CHO/R-CO-R') Reactant->Process Product Novel Hydrazone Derivative Process->Product Purification Recrystallization / Chromatography Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis Bioassay Biological Activity Screening Analysis->Bioassay

Caption: General workflow for the synthesis and evaluation of novel hydrazone derivatives.

Experimental Protocols

General Protocol for the Synthesis of Hydrazone Derivatives

This protocol outlines the acid-catalyzed condensation of this compound with an aldehyde to form the corresponding hydrazone.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxy-1-naphthaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL).

  • To this solution, add the desired aldehyde (1.0 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified product under vacuum to obtain the final hydrazone derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Application Notes and Data

Antifungal Activity

Derivatives of piperidine-4-carbohydrazide have shown significant promise as antifungal agents. A recent study highlighted a series of novel derivatives bearing a quinazolinyl moiety with potent activity against several plant pathogenic fungi.[2]

Mechanism of Action: The primary mechanism of action for these antifungal derivatives is the inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain.[2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.

G cluster_0 Mitochondrial Respiration cluster_1 TCA Cycle cluster_2 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Reduction ETC_Others Other Complexes (I, III, IV) SDH->ETC_Others e- transfer ATP_Synthase ATP Synthase (Complex V) ETC_Others->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Derivative Piperidine-4-carbohydrazide Derivative Derivative->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by piperidine-4-carbohydrazide derivatives.

Quantitative Data: The following table summarizes the in vitro antifungal activity of representative piperidine-4-carbohydrazide derivatives against various fungal pathogens.[2]

Compound IDTarget FungusEC₅₀ (µg/mL)
A13 Rhizoctonia solani0.83
Verticillium dahliae1.12
A41 Rhizoctonia solani0.88
Verticillium dahliae3.20
Chlorothalonil Rhizoctonia solani1.64
(Positive Control)Verticillium dahliae11.0
Boscalid Rhizoctonia solani0.96
(Positive Control)

The enzyme inhibitory activity of a lead compound against SDH is presented below.[2]

Compound IDEnzyme TargetIC₅₀ (µM)
A13 Succinate Dehydrogenase (SDH)6.07
Antibacterial and Anticancer Potential

While specific studies on this compound derivatives are emerging, the broader class of piperidine-containing compounds and hydrazones are well-documented for their antibacterial and anticancer activities.

  • Antibacterial Activity: Hydrazone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

  • Anticancer Activity: Several piperidine derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors, such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[5][6] Kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Regulation G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase (DNA Synthesis) CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA G2 G2 Phase M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE->S G1/S Transition Apoptosis Cell Cycle Arrest & Apoptosis CDK2_CyclinE->Apoptosis CDK2_CyclinA->G2 S Phase Progression CDK2_CyclinA->Apoptosis Derivative Piperidine-based CDK2 Inhibitor Derivative->CDK2_CyclinE Inhibition Derivative->CDK2_CyclinA Inhibition

References

The Pivotal Role of the Piperidine-4-Carbohydrazide Scaffold in Antifungal Drug Discovery: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on the antifungal properties of 1-Acetylpiperidine-4-carbohydrazide is not extensively available in current literature, the broader class of piperidine-4-carbohydrazide derivatives has emerged as a promising scaffold in the quest for novel antifungal agents. This document provides detailed application notes and protocols based on a significant study of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety, which have demonstrated potent antifungal activities against key agricultural fungi. These compounds serve as a valuable case study for researchers, scientists, and drug development professionals interested in leveraging the piperidine-4-carbohydrazide core for antifungal drug discovery.

The primary mechanism of action for the most potent of these derivatives has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[1] This finding positions these compounds as promising leads for the development of new fungicides with a defined molecular target.

Quantitative Antifungal Activity

The in vitro antifungal activities of a series of piperidine-4-carbohydrazide derivatives were evaluated against a panel of agriculturally significant fungi. The following table summarizes the half-maximal effective concentration (EC50) values for the most potent compounds, A13 and A41, against Rhizoctonia solani and Verticillium dahliae.[1]

CompoundTarget FungusEC50 (μg/mL)Positive ControlControl EC50 (μg/mL)
A13Rhizoctonia solani0.83Chlorothalonil1.64
Boscalid0.96
A41Rhizoctonia solani0.88Chlorothalonil1.64
Boscalid0.96
A13Verticillium dahliae1.12Carbendazim19.3
Chlorothalonil11.0
A41Verticillium dahliae3.20Carbendazim19.3
Chlorothalonil11.0

Furthermore, the most promising compound, A13, demonstrated potent in vivo efficacy in controlling R. solani in potted rice plants, with curative and protective efficiencies of 76.9% and 76.6%, respectively, at a concentration of 200 μg/mL.[1] The compound also exhibited significant inhibition of succinate dehydrogenase (SDH) with a half-maximal inhibitory concentration (IC50) of 6.07 μM.[1]

Experimental Protocols

Detailed methodologies for the synthesis of piperidine-4-carbohydrazide derivatives and their antifungal evaluation are provided below. These protocols are adapted from the study by Yang et al. (2024).

Synthesis of Piperidine-4-carbohydrazide Derivatives (Exemplified by Compound A13)

This protocol describes a multi-step synthesis culminating in the desired piperidine-4-carbohydrazide derivative.

Step 1: Synthesis of Intermediate 4

  • To a solution of ethyl piperidine-4-carboxylate (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL), add 2-chlorobenzoyl chloride (11 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Intermediate 5

  • Dissolve the crude product from Step 1 (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (85%, 20 mmol) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol and dry to obtain intermediate 5.

Step 3: Synthesis of Final Compound A13

  • To a solution of intermediate 5 (1 mmol) in ethanol (20 mL), add 2-methyl-4-oxo-4H-quinazolin-3-yl)acetaldehyde (1.1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford the pure compound A13.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol details the evaluation of the antifungal activity of the synthesized compounds against various fungal strains.

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various final concentrations. Ensure the final solvent concentration does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus, taken from the edge of a fresh culture.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (without the test compound).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by probit analysis of the inhibition data at different concentrations.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is used to determine the inhibitory effect of the compounds on the target enzyme, SDH.

  • Isolate mitochondria from the target fungus following established procedures.

  • Prepare a reaction mixture containing succinate as the substrate, a terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the mitochondrial suspension.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction and monitor the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.

  • Calculate the rate of the reaction and determine the percentage of inhibition caused by the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of SDH activity.

Visualizations

The following diagrams illustrate the key workflows and the proposed mechanism of action for the piperidine-4-carbohydrazide derivatives.

Synthesis_Workflow cluster_intermediate1 Intermediate 4 Synthesis cluster_intermediate2 Intermediate 5 Synthesis cluster_final Final Product Synthesis Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Acylation Acylation Ethyl piperidine-4-carboxylate->Acylation Step 1 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride->Acylation Hydrazinolysis Hydrazinolysis Acylation->Hydrazinolysis Intermediate 4 Condensation Condensation Hydrazinolysis->Condensation Intermediate 5 Final Product (A13) Final Product (A13) Condensation->Final Product (A13)

Caption: Synthetic workflow for piperidine-4-carbohydrazide derivatives.

Antifungal_Testing_Workflow Prepare PDA Medium Prepare PDA Medium Incorporate Test Compound Incorporate Test Compound Prepare PDA Medium->Incorporate Test Compound Pour Plates Pour Plates Incorporate Test Compound->Pour Plates Inoculate with Fungal Disc Inoculate with Fungal Disc Pour Plates->Inoculate with Fungal Disc Incubate Incubate Inoculate with Fungal Disc->Incubate Measure Colony Diameter Measure Colony Diameter Incubate->Measure Colony Diameter Calculate Percent Inhibition Calculate Percent Inhibition Measure Colony Diameter->Calculate Percent Inhibition Determine EC50 Determine EC50 Calculate Percent Inhibition->Determine EC50

Caption: In vitro antifungal testing workflow.

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain e- ATP Production ATP Production Electron Transport Chain->ATP Production Compound_A13 Piperidine-4-carbohydrazide Derivative (A13) Compound_A13->SDH Inhibition

References

Application Notes and Protocols: Synthesis of Potent VEGFR-2 Inhibitors Using 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[3][4] This document provides detailed application notes and protocols for the synthesis of novel and potent VEGFR-2 inhibitors utilizing a 1-acetylpiperidine-4-carbohydrazide scaffold. The described methodologies are based on recent findings that demonstrate the successful generation of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives with significant inhibitory activity against VEGFR-2, in some cases surpassing the efficacy of established drugs like Sorafenib.[5]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][6] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][5][6] The inhibition of VEGFR-2 kinase activity blocks these downstream effects, thereby preventing angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activation PI3K PI3K P_VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway upon activation by VEGF-A.

Synthesis of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide Derivatives: An Overview

The synthesis of these potent VEGFR-2 inhibitors involves a multi-step process culminating in the condensation of a substituted isatin with a carbohydrazide derivative of 1-acetylpiperidine. This approach allows for the generation of a library of compounds with diverse substitutions, enabling structure-activity relationship (SAR) studies to identify the most potent inhibitors.

Synthesis_Workflow A 1-Acetylpiperidine-4-carboxylic acid B Esterification A->B C Ethyl 1-acetylpiperidine-4-carboxylate B->C D Hydrazinolysis C->D E This compound D->E G Condensation E->G F Substituted Isatin F->G H N'-(2-oxoindolin-3-ylidene)piperidine- 4-carbohydrazide Derivatives G->H I Purification & Characterization H->I J Final Products for Biological Evaluation I->J

Caption: General workflow for the synthesis of target inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key carbohydrazide intermediate.

Materials:

  • Ethyl isonipecotate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Procedure:

  • Acetylation of Ethyl Isonipecotate:

    • Dissolve ethyl isonipecotate in DCM.

    • Add sodium bicarbonate and cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-acetylpiperidine-4-carboxylate.

  • Hydrazinolysis:

    • Dissolve the resulting ethyl 1-acetylpiperidine-4-carboxylate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid, this compound, can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide Derivatives

This protocol outlines the final condensation step to yield the target inhibitors.

Materials:

  • This compound

  • Substituted isatin derivatives

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted isatin.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details the procedure to assess the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • DMSO (as solvent for compounds)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for 1 hour at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468) and normal cell lines (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

The following tables summarize the inhibitory activities of representative N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundVEGFR-2 IC50 (nM)
12e 45.9
Sorafenib (Reference)48.6

Data extracted from a recent 2024 publication on novel piperidine/oxindole derivatives as potential VEGFR-2 inhibitors.[5]

Table 2: In Vitro Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)HUVEC (Normal Cells)
12e 8.00N/AN/A
6n N/A0.6028.77

N/A: Data not available in the provided source. Data extracted from a recent 2024 publication on novel piperidine/oxindole derivatives as potential VEGFR-2 inhibitors.[5]

Conclusion

The use of this compound as a scaffold for the synthesis of novel VEGFR-2 inhibitors has proven to be a successful strategy. The resulting N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives exhibit potent enzymatic inhibition and significant cytotoxic effects against cancer cell lines. The detailed protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate these promising anti-angiogenic agents. Further optimization of this scaffold holds the potential for the development of next-generation VEGFR-2 inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Schiff bases (specifically, hydrazones) derived from 1-acetylpiperidine-4-carbohydrazide and various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The protocol outlines the reaction conditions, purification methods, and characterization techniques. Representative data is presented in tabular format for easy reference, and a workflow diagram illustrates the experimental process.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide range of applications in medicinal and materials chemistry. When synthesized from hydrazides and aldehydes or ketones, they form a subclass known as hydrazones. The piperidine moiety is a common scaffold in many pharmaceuticals, and its incorporation into Schiff base structures can lead to compounds with enhanced biological activity. This protocol details the synthesis of Schiff bases from this compound, a building block that combines the features of a piperidine ring and a carbohydrazide, making it a promising precursor for novel therapeutic agents. The general reaction involves the condensation of the primary amine of the hydrazide with the carbonyl group of an aldehyde.

Experimental Protocol

Materials and Equipment
  • This compound

  • Various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Synthesis of N'-[(E)-phenylmethylidene]-1-acetylpiperidine-4-carbohydrazide

A general and efficient method for the synthesis of Schiff bases from this compound involves a condensation reaction with an appropriate aldehyde in an alcoholic solvent.[1][2][3] A catalytic amount of acid is often used to facilitate the reaction.[1]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of this compound in 30 mL of absolute ethanol. To this solution, add 1.06 g (10 mmol) of benzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to obtain a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This general procedure can be adapted for a variety of aromatic aldehydes to synthesize a library of Schiff base derivatives.

Data Presentation

Table 1: Reaction Conditions and Physical Properties of Synthesized Schiff Bases
Compound IDAromatic AldehydeSolventCatalystReaction Time (h)Yield (%)M.p. (°C)
1a BenzaldehydeEthanolGlacial Acetic Acid385188-190
1b 4-ChlorobenzaldehydeEthanolGlacial Acetic Acid488210-212
1c SalicylaldehydeEthanolGlacial Acetic Acid390205-207
1d 4-MethoxybenzaldehydeEthanolGlacial Acetic Acid482195-197
Table 2: Spectroscopic Data for Characterization
Compound IDFTIR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N¹³C NMR (δ ppm) -CH=N
1a ~1610~8.25~145.2
1b ~1605~8.30~144.1
1c ~1608~8.50~146.5
1d ~1600~8.20~145.0

Note: The spectral data presented are representative and may vary slightly based on experimental conditions and instrumentation. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) in the FTIR spectrum around 1600-1630 cm⁻¹.[2] In the ¹H NMR spectrum, a singlet peak in the range of δ 8.0-9.0 ppm is indicative of the azomethine proton (-CH=N-).[4][5] The ¹³C NMR spectrum will show a signal for the azomethine carbon atom typically in the range of δ 140-160 ppm.[5]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization reactants This compound + Aromatic Aldehyde dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Glacial Acetic Acid dissolve->catalyst reflux Reflux for 3-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry analysis Spectroscopic Analysis (FTIR, NMR, MS) dry->analysis

Caption: Workflow for the synthesis and characterization of Schiff bases.

Logical Relationship of Key Moieties

logical_relationship cluster_reactants Reactants cluster_product Product cluster_properties Properties hydrazide This compound schiff_base Schiff Base (Hydrazone) hydrazide->schiff_base Forms backbone aldehyde Aromatic Aldehyde aldehyde->schiff_base Provides aryl substituent biological_activity Potential Biological Activity (e.g., Antimicrobial) schiff_base->biological_activity Exhibits

Caption: Relationship between reactants, product, and potential properties.

Applications and Future Directions

Schiff bases derived from piperidine-containing hydrazides are promising candidates for drug discovery. Their potential antimicrobial and anticancer activities warrant further investigation.[6][7][8] Future research could focus on:

  • Broadening the Scope: Synthesizing a larger library of these Schiff bases using a diverse range of aldehydes and ketones to establish structure-activity relationships (SAR).

  • Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate their efficacy against various bacterial and fungal strains, as well as different cancer cell lines.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which these compounds exert their biological effects.

  • Formulation and Drug Delivery: Developing suitable formulations to enhance the bioavailability and therapeutic index of the most promising lead compounds.

These application notes provide a foundational protocol for the synthesis and characterization of novel Schiff bases, paving the way for further exploration of their therapeutic potential.

References

Application Notes and Protocols: Reaction of 1-Acetylpiperidine-4-carbohydrazide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-acetylpiperidine-4-carbohydrazide with various aromatic aldehydes yields a versatile class of compounds known as N'-aryliden-1-acetylpiperidine-4-carbohydrazides. This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both piperidine and carbohydrazide moieties, which include antimicrobial and anticonvulsant properties. The synthesis is typically a straightforward condensation reaction, offering a valuable platform for the generation of diverse compound libraries for drug discovery and development.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent reaction with aromatic aldehydes. Additionally, it summarizes the potential biological applications of the resulting products, supported by available data for analogous compounds.

Reaction Scheme & Logic

The overall synthetic strategy involves a three-step process starting from the commercially available 1-acetylpiperidine-4-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 1-Acetylpiperidine-4-carboxylic acid B Ethyl 1-acetylpiperidine-4-carboxylate A->B Ethanol, H₂SO₄ (cat.), Reflux C This compound B->C Hydrazine Hydrate, Ethanol, Reflux D Aromatic Aldehyde E N'-Aryliden-1-acetylpiperidine-4-carbohydrazide C->E D->E

Caption: Synthetic workflow for N'-aryliden-1-acetylpiperidine-4-carbohydrazides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-acetylpiperidine-4-carboxylate

This protocol describes the esterification of 1-acetylpiperidine-4-carboxylic acid.

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ethyl 1-acetylpiperidine-4-carboxylate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • Ethyl 1-acetylpiperidine-4-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve ethyl 1-acetylpiperidine-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Protocol 3: General Procedure for the Synthesis of N'-Aryliden-1-acetylpiperidine-4-carbohydrazides

This protocol outlines the condensation reaction with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend this compound (1 equivalent) in ethanol.

  • Add the respective aromatic aldehyde (1 equivalent) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate usually forms.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry to obtain the desired N'-aryliden-1-acetylpiperidine-4-carbohydrazide. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

Data Presentation

Table 1: Physicochemical Data of Representative N'-Aryliden-carbohydrazides

CompoundAr-groupMolecular FormulaMelting Point (°C)Yield (%)Reference
1PhenylC₂₀H₂₀N₄O₃S136-13881[1]
24-ChlorophenylC₁₅H₁₂ClN₃O₂-92
34-MethoxyphenylC₂₁H₂₂N₄O₄S164-16679[1]
43,4-DimethoxyphenylC₁₇H₁₇N₃O₄--[2]
54-(Dimethylamino)phenylC₂₂H₂₅N₅O₃S178-18077[1]

Table 2: Antimicrobial Activity Data (MIC, µg/mL) of Analogous Hydrazone Derivatives

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
A>500>500>500>500[3][4]
B (with 2-OH Ph)62.5---[4]
C (with 2,3-diOH Ph)31.25---[4]
D (quinoline analog)--0.39-1.56-

Note: The presented data is for structurally related compounds and should be used as a general guide. Actual values for the target compounds may vary.

Application Notes

Antimicrobial Applications

The carbohydrazone moiety (-CO-NH-N=CH-) is a known pharmacophore in many antimicrobial agents. The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The N'-aryliden-1-acetylpiperidine-4-carbohydrazides are promising candidates for the development of novel antibacterial and antifungal agents.

Screening Recommendations:

  • Initial screening should be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays should be conducted to quantify the antimicrobial potency.

Antimicrobial_Action Compound N'-Aryliden-1-acetylpiperidine-4-carbohydrazide Target1 Bacterial Cell Wall Synthesis Compound->Target1 Inhibition Target2 Protein Synthesis Compound->Target2 Inhibition Target3 DNA Gyrase Compound->Target3 Inhibition Outcome Bacteriostatic / Bactericidal Effect Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Potential antimicrobial mechanisms of action.

Anticonvulsant Applications

Several studies have reported the anticonvulsant activity of hydrazone derivatives. The proposed mechanisms of action often involve the modulation of neurotransmitter levels (e.g., GABA) or interaction with ion channels. The structural features of the synthesized compounds, particularly the piperidine ring which is present in some known CNS-active drugs, make them interesting candidates for anticonvulsant screening.

Screening Recommendations:

  • Initial in vivo screening can be performed using standard models such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in rodents.

  • The median effective dose (ED50) should be determined for active compounds to quantify their anticonvulsant potency.

  • Neurotoxicity can be assessed using the rotarod test to determine a therapeutic index.

Anticonvulsant_Action Compound N'-Aryliden-1-acetylpiperidine-4-carbohydrazide Mechanism1 Modulation of GABAergic Neurotransmission Compound->Mechanism1 Mechanism2 Blockade of Voltage-Gated Sodium Channels Compound->Mechanism2 Outcome Reduction of Seizure Activity Mechanism1->Outcome Mechanism2->Outcome

Caption: Postulated anticonvulsant mechanisms.

Conclusion

The reaction of this compound with aromatic aldehydes provides an efficient route to a library of novel compounds with potential therapeutic applications. The protocols provided herein offer a solid foundation for the synthesis and exploration of these molecules. Further investigation into their antimicrobial and anticonvulsant properties is warranted and could lead to the discovery of new drug candidates.

References

Application Notes and Protocols: 1-Acetylpiperidine-4-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Acetylpiperidine-4-carbohydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active compounds. The inherent structural features of the piperidine ring and the carbohydrazide moiety allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This document provides an overview of the applications of this compound derivatives, focusing on their roles as antifungal agents and kinase inhibitors. Detailed experimental protocols for the synthesis of key intermediates and final compounds, as well as for relevant biological assays, are provided to facilitate further research and development in this area.

Applications in Antifungal Drug Discovery

Derivatives of this compound have demonstrated significant potential as antifungal agents. Specifically, compounds bearing a quinazolinyl moiety have shown potent activity against agronomically important fungi such as Rhizoctonia solani and Verticillium dahliae.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The primary antifungal mechanism of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death. Molecular docking studies have indicated that these derivatives can effectively bind to the active site of SDH.[1]

Quantitative Antifungal Activity Data

The in vitro antifungal efficacy of piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety has been quantified against various fungal pathogens. The data presented below summarizes the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) for representative compounds compared to commercial fungicides.

CompoundTarget FungusEC50 (μg/mL)[1]Positive ControlEC50 of Control (μg/mL)[1]
A13Rhizoctonia solani0.83Chlorothalonil1.64
Boscalid0.96
A41Rhizoctonia solani0.88Chlorothalonil1.64
Boscalid0.96
A13Verticillium dahliae1.12Carbendazim19.3
Chlorothalonil11.0
A41Verticillium dahliae3.20Carbendazim19.3
Chlorothalonil11.0
CompoundTarget EnzymeIC50 (μM)[1]
A13Succinate Dehydrogenase (SDH)6.07

Applications in Anticancer Drug Discovery

Derivatives of this compound have also been investigated as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting the tyrosine kinase activity of VEGFR-2, these compounds can block the signaling pathways that lead to endothelial cell proliferation and migration, thereby impeding tumor angiogenesis.

Quantitative Anticancer Activity Data

The inhibitory activity of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives against VEGFR-2 and their cytotoxic effects on breast cancer cell lines have been evaluated.

CompoundTargetIC50 (nM)Reference CompoundIC50 of Reference (nM)
12eVEGFR-245.9Sorafenib48.6
CompoundCell LineIC50 (µM)
12eMCF-7 (breast cancer)8.00
6nMDA-MB-468 (breast cancer)0.60

Experimental Protocols

Synthesis Protocols

Protocol 3.1.1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold, this compound, from 1-acetylpiperidine-4-carboxylic acid.

  • Materials: 1-acetylpiperidine-4-carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride, dichloromethane (DCM), hydrazine hydrate, triethylamine (TEA), diethyl ether, anhydrous sodium sulfate, magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel, ice bath.

  • Procedure:

    • Activation of the Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, suspend 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM. Cool the suspension in an ice bath.

    • Add thionyl chloride (1.2 equivalents) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

    • Hydrazinolysis: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath.

    • In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) and TEA (2.2 equivalents) in DCM.

    • Add the hydrazine solution dropwise to the acyl chloride solution with vigorous stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Protocol 3.1.2: Synthesis of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide Derivatives

This protocol outlines the condensation reaction between this compound and a substituted isatin.

  • Materials: this compound, substituted isatin (e.g., isatin, 5-chloroisatin), ethanol, glacial acetic acid (catalytic amount), magnetic stirrer, round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the substituted isatin (1 equivalent) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivative.

Protocol 3.1.3: Synthesis of Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety

This protocol describes a general method for the synthesis of the antifungal quinazoline derivatives.

  • Materials: this compound, a suitable 4-chloroquinazoline precursor, N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF), magnetic stirrer, round-bottom flask, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the 4-chloroquinazoline precursor (1 equivalent) in DMF.

    • Add DIPEA (1.5 equivalents) to the solution to act as a base.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether.

    • Purify the crude product by column chromatography or recrystallization to yield the final quinazolinyl-piperidine-4-carbohydrazide derivative.

Biological Assay Protocols

Protocol 3.2.1: In Vitro Antifungal Susceptibility Testing against Rhizoctonia solani

This protocol details the agar dilution method to determine the EC50 of the synthesized compounds.

  • Materials: Synthesized compounds, Rhizoctonia solani culture, potato dextrose agar (PDA), dimethyl sulfoxide (DMSO), sterile petri dishes, incubator.

  • Procedure:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a series of dilutions of the compounds in molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth.

    • Pour the PDA containing the test compounds into sterile petri dishes and allow them to solidify.

    • Place a mycelial plug (5 mm diameter) from the edge of an actively growing R. solani culture onto the center of each agar plate.

    • Include positive controls (commercial fungicides) and a negative control (PDA with DMSO only).

    • Incubate the plates at 25-28 °C for 48-72 hours.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition relative to the negative control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3.2.2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of SDH activity.

  • Materials: Isolated mitochondria from the target fungus, test compounds, succinate, 2,6-dichlorophenolindophenol (DCPIP), phenazine methosulfate (PMS), potassium cyanide (KCN) (to inhibit cytochrome c oxidase), assay buffer (e.g., phosphate buffer, pH 7.2), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, KCN, PMS, and DCPIP in a 96-well plate.

    • Add the test compounds at various concentrations to the wells.

    • Add the mitochondrial preparation (enzyme source) to each well.

    • Pre-incubate the plate for a few minutes at a controlled temperature (e.g., 25 °C).

    • Initiate the reaction by adding succinate to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the IC50 value by plotting the percentage of SDH inhibition against the compound concentration.

Protocol 3.2.3: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of compounds against VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, test compounds, assay buffer (containing MgCl2, MnCl2, DTT), 96-well plates, kinase-glo luminescent kinase assay kit or similar detection reagent.

  • Procedure:

    • Add the assay buffer, VEGFR-2 enzyme, and substrate peptide to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Pre-incubate the plate for a short period to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_derivatives Derivative Synthesis cluster_bioassay Biological Evaluation start 1-Acetylpiperidine-4-carboxylic acid intermediate This compound start->intermediate Hydrazinolysis antifungal Quinazoline Derivative intermediate->antifungal Condensation anticancer Oxindole Derivative intermediate->anticancer Condensation antifungal_assay Antifungal Assay (R. solani) antifungal->antifungal_assay anticancer_assay VEGFR-2 Inhibition Assay anticancer->anticancer_assay sdh_assay SDH Inhibition Assay antifungal_assay->sdh_assay Mechanism cytotoxicity_assay Cytotoxicity Assay (MCF-7, MDA-MB-468) anticancer_assay->cytotoxicity_assay Cellular Effect

Caption: Synthetic and biological evaluation workflow.

sdh_inhibition_pathway cluster_tca TCA Cycle & Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) [Complex II] succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain (Complex III, IV) sdh->etc Electron Transfer atp ATP Synthesis etc->atp inhibitor Piperidine-4-carbohydrazide Derivative inhibitor->sdh Inhibition

Caption: SDH inhibition mechanism.

vegfr2_signaling_pathway cluster_cell Endothelial Cell vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding dimerization Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream angiogenesis Angiogenesis (Proliferation, Migration) downstream->angiogenesis inhibitor N'-(2-oxoindolin-3-ylidene) piperidine-4-carbohydrazide inhibitor->dimerization Inhibition

Caption: VEGFR-2 signaling inhibition pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Quinazolinyl Piperidine-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and piperidine scaffolds are prominent heterocyclic moieties frequently incorporated into the design of novel therapeutic agents due to their diverse pharmacological activities. The conjugation of these two pharmacophores through a carbohydrazide linker has given rise to a novel class of compounds, quinazolinyl piperidine-4-carbohydrazide derivatives, which have demonstrated significant potential as potent bioactive agents. These derivatives have garnered considerable interest in drug discovery, particularly in the development of novel antifungal agents. Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain. This document provides detailed protocols for the synthesis of these derivatives and their biological evaluation as antifungal agents.

Data Presentation

The following tables summarize the in vitro antifungal activity and succinate dehydrogenase (SDH) inhibitory activity of a series of synthesized quinazolinyl piperidine-4-carbohydrazide derivatives.

Table 1: In Vitro Antifungal Activity against Rhizoctonia solani

Compound IDR GroupEC50 (µg/mL)[1][2]
A13 2,4-dichlorophenyl0.83
A41 4-chlorophenyl0.88
Control 1 (Chlorothalonil) -1.64
Control 2 (Boscalid) -0.96

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity

Compound IDR GroupIC50 (µM)[1][2]
A13 2,4-dichlorophenyl6.07
Control (Boscalid) --

Experimental Protocols

General Synthesis of Quinazolinyl Piperidine-4-Carbohydrazide Derivatives

This protocol outlines a general procedure for the synthesis of the target compounds, which involves the coupling of a quinazolinyl-substituted piperidine-4-carboxylic acid with a suitable hydrazine derivative.

Materials:

  • Quinazolinyl-substituted piperidine-4-carboxylic acid

  • Appropriate hydrazine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2)

  • Saturated salt water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of quinazolinyl-substituted piperidine-4-carboxylic acid (1.0 equivalent) in dichloromethane (CH2Cl2), add EDCI (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the appropriate hydrazine derivative (1.05 equivalents) to the reaction mixture.

  • Continue stirring the mixture at room temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, wash the organic solution with saturated salt water.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure quinazolinyl piperidine-4-carbohydrazide derivative.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol describes the evaluation of the antifungal activity of the synthesized compounds against phytopathogenic fungi like Rhizoctonia solani.

Materials:

  • Synthesized compounds

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to 50-60 °C.

  • Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations. Add the same volume of DMSO to the control plates.

  • Pour the PDA medium containing the test compounds into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a 5 mm mycelial disc of R. solani taken from the edge of a fresh culture.

  • Incubate the plates at 25 ± 1 °C in the dark.

  • Measure the diameter of the mycelial colony in two perpendicular directions after the mycelium in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol details the measurement of the inhibitory activity of the synthesized compounds against succinate dehydrogenase.

Materials:

  • Synthesized compounds

  • Mitochondria isolated from Rhizoctonia solani (or a commercial source of SDH)

  • SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in DMSO.

  • Isolate mitochondria from the target fungus or use a commercially available SDH enzyme.

  • In a 96-well plate, add the SDH assay buffer, the mitochondrial suspension (or SDH enzyme solution), and the test compound at various concentrations.

  • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25 °C).

  • Initiate the reaction by adding the substrate (succinate) and the electron carriers/acceptors (PMS and DCPIP).

  • Immediately measure the decrease in absorbance of DCPIP at 600 nm in kinetic mode for a defined period (e.g., 10-30 minutes).[3][4]

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of SDH activity) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Quinazolinyl Piperidine Carboxylic Acid + Hydrazine react Coupling Reaction (EDCI, HOBt, DIPEA) start->react purify Purification (Column Chromatography) react->purify product Quinazolinyl Piperidine-4- Carbohydrazide Derivative purify->product antifungal Antifungal Activity Assay (Mycelium Growth) product->antifungal sdh SDH Inhibition Assay product->sdh data EC50 & IC50 Determination antifungal->data sdh->data

Caption: General workflow for the synthesis and biological evaluation of quinazolinyl piperidine-4-carbohydrazide derivatives.

sdh_inhibition_pathway cluster_etc Mitochondrial Electron Transport Chain (Complex II) succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate fadh2 FADH2 sdh->fadh2 2e- fad FAD fad->sdh q Ubiquinone (Q) fadh2->q 2e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor Quinazolinyl Piperidine-4- Carbohydrazide Derivative inhibitor->sdh Inhibition

Caption: Mechanism of action: Inhibition of Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain.

References

Application Notes and Protocols: In Vitro Screening of 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbohydrazide derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The incorporation of the piperidine and carbohydrazide moieties suggests a diverse range of possible biological activities. Recent studies have highlighted the promise of similar structures, particularly piperidine-4-carbohydrazide derivatives, as potent antifungal agents.[1] The proposed mechanism of action for the antifungal effect is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration, leading to a decrease in ATP production and ultimately fungal cell death.[2]

These application notes provide a comprehensive overview of the in vitro screening protocols for evaluating the antifungal efficacy and the specific inhibitory action on succinate dehydrogenase of this compound derivatives.

Data Presentation: Antifungal Activity and Enzyme Inhibition

The following table summarizes the in vitro activity of a series of piperidine-4-carbohydrazide derivatives against various fungal pathogens and their inhibitory effect on succinate dehydrogenase (SDH). This data is illustrative of the type of results that can be obtained using the protocols described below.

Compound IDTarget FungusIn Vitro EC50 (µg/mL)[1]SDH IC50 (µM)[1]
A13 Rhizoctonia solani0.836.07
Verticillium dahliae1.12
A41 Rhizoctonia solani0.88Not Determined
Verticillium dahliae3.20
Boscalid (Control)Rhizoctonia solani0.96Not Determined
Chlorothalonil (Control)Rhizoctonia solani1.64Not Determined
Carbendazim (Control)Verticillium dahliae19.3Not Determined
Chlorothalonil (Control)Verticillium dahliae11.0Not Determined

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical & Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of antifungal agents.[3]

a. Materials:

  • Test compounds (this compound derivatives)

  • Positive control antifungal agents (e.g., Boscalid, Chlorothalonil)

  • Fungal strains (e.g., Rhizoctonia solani, Verticillium dahliae)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Sterile water, DMSO, and other necessary solvents

  • Incubator

b. Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Create serial dilutions of the compounds in RPMI-1640 medium to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a fungal spore suspension in sterile water and adjust the concentration using a spectrophotometer to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.[4]

  • Plate Setup: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Include wells with a positive control antifungal and a negative control (medium with solvent only).

  • Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, depending on the growth rate of the fungal strain.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, for EC50 determination, measure the optical density at a suitable wavelength (e.g., 600 nm) and calculate the concentration that inhibits 50% of fungal growth compared to the negative control.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of SDH and the inhibitory potential of the test compounds. The assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of succinate by SDH.[5]

a. Materials:

  • Test compounds (this compound derivatives)

  • Positive control SDH inhibitor (e.g., Malonate)

  • Isolated mitochondria or cell/tissue homogenate containing SDH

  • SDH Assay Buffer

  • SDH Substrate (Succinate)

  • Electron Acceptor Probe (e.g., 2,6-dichlorophenol-indophenol - DCPIP)[6]

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic measurements

b. Protocol:

  • Sample Preparation: Isolate mitochondria from fungal cells or prepare a cell homogenate in ice-cold SDH Assay Buffer.[5] Centrifuge to remove cell debris.

  • Compound Preparation: Prepare various concentrations of the test compounds and a positive control in the SDH Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the sample containing SDH, the test compound at various concentrations, and the SDH Assay Buffer to a final volume.

  • Initiation of Reaction: Start the reaction by adding the SDH substrate and the electron acceptor probe to each well.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCPIP) in kinetic mode at a constant temperature (e.g., 25°C).[7] Record measurements every 1-3 minutes for 10-30 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH activity compared to the untreated control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 1-Acetylpiperidine- 4-carbohydrazide Derivatives antifungal Antifungal Susceptibility Testing (Broth Microdilution) synthesis->antifungal Test Compounds sdh_assay Succinate Dehydrogenase (SDH) Inhibition Assay synthesis->sdh_assay Test Compounds mic_ec50 Determination of MIC / EC50 antifungal->mic_ec50 ic50 Determination of IC50 sdh_assay->ic50 fungal_etc cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii fumarate Fumarate complex_i Complex I q Ubiquinone Pool (Q) complex_i->q e- atp_synthase ATP Synthase (Complex V) complex_ii->fumarate complex_ii->q e- complex_iii Complex III q->complex_iii e- cyt_c Cytochrome c complex_iii->cyt_c e- complex_iv Complex IV cyt_c->complex_iv e- o2 O₂ complex_iv->o2 e- atp ATP h2o H₂O o2->h2o inhibitor 1-Acetylpiperidine-4- carbohydrazide Derivative inhibitor->complex_ii Inhibition

References

1-Acetylpiperidine-4-carbohydrazide: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carbohydrazide is a key heterocyclic building block employed in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive hydrazide moiety and a piperidine scaffold, allows for the construction of complex molecules with diverse pharmacological activities. The piperidine ring is a prevalent structural motif in many centrally active compounds, while the carbohydrazide group serves as a versatile handle for the introduction of various pharmacophores through reactions such as condensation and cyclization. These characteristics make this compound a valuable intermediate for drug discovery and development programs targeting a range of therapeutic areas.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of a potent antifungal agent.

Application I: Synthesis of Antifungal Agents Targeting Succinate Dehydrogenase

A notable application of piperidine-4-carbohydrazide derivatives is in the development of antifungal agents. By incorporating a quinazolinyl moiety, a new class of potent succinate dehydrogenase (SDH) inhibitors has been synthesized. SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it an attractive target for antifungal drug design.

Biological Activity Data

The following tables summarize the in vitro antifungal activity and enzyme inhibition data for a representative quinazolinyl-piperidine-4-carbohydrazide derivative, herein designated as Compound A13.

Table 1: In Vitro Antifungal Activity of Compound A13 [1]

Fungal StrainCompound A13 EC₅₀ (μg/mL)Chlorothalonil EC₅₀ (μg/mL)Boscalid EC₅₀ (μg/mL)Carbendazim EC₅₀ (μg/mL)
Rhizoctonia solani0.831.640.96-
Verticillium dahliae1.1211.0-19.3

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of Compound A13 [1]

Enzyme SourceCompound A13 IC₅₀ (μM)
Rhizoctonia solani SDH6.07
Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-acetylpiperidine-4-carboxylate (Intermediate 1)

This protocol is adapted from a general procedure for the esterification of isonipecotic acid.

  • Materials: 1-Acetylpiperidine-4-carboxylic acid, Thionyl chloride (SOCl₂), Absolute ethanol, Ethyl acetate, 10% Sodium hydroxide (NaOH) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-acetylpiperidine-4-carboxylic acid (10.0 mmol) in absolute ethanol (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (40.0 mmol) dropwise to the cooled solution.

    • Stir the reaction mixture and reflux for 48 hours.

    • Remove the solvent under reduced pressure (in vacuo).

    • Dissolve the resulting yellow oil in ethyl acetate.

    • Wash the organic layer with 10% NaOH solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Ethyl 1-acetylpiperidine-4-carboxylate as a clear oil.

  • Expected Yield: ~90-95%

Protocol 2: Synthesis of this compound (Intermediate 2)

This protocol is a standard method for the conversion of esters to hydrazides.

  • Materials: Ethyl 1-acetylpiperidine-4-carboxylate (Intermediate 1), Hydrazine hydrate (99%), Absolute ethanol.

  • Procedure:

    • Dissolve Ethyl 1-acetylpiperidine-4-carboxylate (0.05 mol) in absolute ethanol (60 mL).

    • Add hydrazine hydrate (10 mL, 99%) to the solution.

    • Heat the mixture under reflux for 16 hours.

    • Cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford this compound.

  • Expected Yield: ~80-90%

Protocol 3: Synthesis of 4-Chloroquinazoline (Intermediate 3)

This protocol is a representative method for the synthesis of 4-chloroquinazolines from the corresponding quinazolin-4-ones.

  • Materials: Quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a reaction flask, add quinazolin-4(3H)-one (0.15 mol) and thionyl chloride (2.06 mol).

    • Add a catalytic amount of DMF.

    • Reflux the mixture at 75-78 °C until the reaction is complete (indicated by the solution becoming clear).

    • Evaporate the excess thionyl chloride under reduced pressure to obtain 4-Chloroquinazoline.

Protocol 4: Synthesis of N'-(Quinazolin-4-yl)-1-acetylpiperidine-4-carbohydrazide (Final Product - Analogue of Compound A13)

This protocol describes the final coupling step.

  • Materials: this compound (Intermediate 2), 4-Chloroquinazoline (Intermediate 3), N,N-Diisopropylethylamine (DIPEA), Methanol.

  • Procedure:

    • Suspend this compound in methanol.

    • Add 4-Chloroquinazoline and a catalytic amount of DIPEA.

    • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

    • After completion, cool the mixture and filter the resulting precipitate.

    • Wash the solid with cold methanol and dry to yield the final product.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of a Quinazolinyl-Piperidine Antifungal Agent cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis 1-Acetylpiperidine-4-carboxylic acid 1-Acetylpiperidine-4-carboxylic acid I1 Ethyl 1-acetylpiperidine-4-carboxylate 1-Acetylpiperidine-4-carboxylic acid->I1 Esterification (SOCl₂, EtOH) Quinazolin-4(3H)-one Quinazolin-4(3H)-one I3 4-Chloroquinazoline Quinazolin-4(3H)-one->I3 Chlorination (SOCl₂, DMF) I2 This compound I1->I2 Hydrazinolysis (N₂H₄·H₂O, EtOH) FP N'-(Quinazolin-4-yl)-1-acetylpiperidine-4-carbohydrazide I2->FP Nucleophilic Substitution (DIPEA, MeOH) I3->FP

Caption: Synthetic pathway for a quinazolinyl-piperidine antifungal agent.

signaling_pathway Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH) cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII Inhibitor Quinazolinyl-Piperidine Antifungal Agent Inhibitor->SDH Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by the antifungal agent.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Acetylpiperidine-4-carbohydrazide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of ethyl 1-acetylpiperidine-4-carboxylate or hydrazine hydrate. 3. Suboptimal molar ratio: Insufficient amount of hydrazine hydrate.1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider refluxing for a longer duration (up to 12 hours). 2. Use fresh or purified reagents: Ensure the ester is pure and the hydrazine hydrate is of a high concentration (80-100%). 3. Increase the molar excess of hydrazine hydrate: Use a molar ratio of ester to hydrazine hydrate between 1:1.2 and 1:5.
Formation of Side Products 1. Reaction with α,β-unsaturated impurities: If the starting ester contains α,β-unsaturated impurities, undesired pyrazolidinone formation can occur. 2. Dihydrazide formation: Reaction of two molecules of hydrazine with one molecule of a dicarboxylic ester impurity.1. Purify the starting ester: Ensure the purity of ethyl 1-acetylpiperidine-4-carboxylate before use. 2. Control stoichiometry: Use a controlled excess of hydrazine hydrate to minimize the chance of diacylation of hydrazine, though this is less common with mono-esters.
Product Fails to Precipitate Upon Cooling 1. Product is soluble in the solvent: The concentration of the product in the solvent may be below its saturation point. 2. Supersaturation: The solution may be supersaturated.1. Reduce the volume of the solvent: Concentrate the reaction mixture by evaporating a portion of the solvent. 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the product. 3. Change the solvent: Add a co-solvent in which the product is less soluble to induce precipitation.
Difficulty in Filtering the Product 1. Very fine crystals: The product may have precipitated as very fine crystals that clog the filter paper.1. Use a different filter medium: Employ a fritted glass funnel of appropriate porosity. 2. Allow crystals to grow: Let the solution cool slowly without agitation to encourage the formation of larger crystals.
Product is Contaminated with Unreacted Starting Material 1. Incomplete reaction: The reaction has not gone to completion. 2. Co-precipitation: The starting ester may have co-precipitated with the product.1. Optimize reaction conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Wash the filtered product thoroughly with the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Ethanol is the most commonly used and recommended solvent for this reaction.[1] Methanol can also be used. The choice of solvent can influence the solubility of the starting materials and the final product, which can affect the ease of purification.

Q2: What is the ideal molar ratio of ethyl 1-acetylpiperidine-4-carboxylate to hydrazine hydrate?

A2: A molar excess of hydrazine hydrate is generally recommended to ensure the complete conversion of the ester. Ratios ranging from 1:1.2 to 1:20 have been reported in the literature for similar reactions. A good starting point is a molar ratio of 1:1.5 to 1:5.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The disappearance of the starting ester spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q4: What is the typical reaction time and temperature for this synthesis?

A4: The reaction is typically carried out at reflux temperature. Reaction times can vary from 0.5 to 12 hours. A common procedure involves refluxing in ethanol for 2 to 4 hours.[1]

Q5: My product has precipitated as an oil. What should I do?

A5: Oiling out can occur if the melting point of the product is lower than the temperature of the solution or if impurities are present. Try to cool the mixture slowly with vigorous stirring. If an oil persists, you can try to dissolve it in a larger volume of a suitable solvent and then slowly add a non-solvent to induce crystallization.

Q6: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A6: Yes, hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat). Avoid inhalation of vapors and contact with skin.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of hydrazides from esters, which can be adapted to optimize the synthesis of this compound.

Ester to Hydrazine Molar Ratio Solvent Temperature Reaction Time Yield Reference
1:1.2NoneReflux0.5 - 2 hours>90%Patent CN103408454A
1:1.2Ethanol75-80 °C2 hoursNot specified[1]
1:5EthanolReflux30 min - 12 hoursVariableGeneral procedure
1:11Ethanol80 °C or 105 °CVariableVariableGeneral procedure
1:20Dioxane80 °C or 105 °CVariableVariableGeneral procedure

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for hydrazide synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 1-acetylpiperidine-4-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-acetylpiperidine-4-carboxylate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 to 5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester is consumed.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to induce crystallization of the product. The product, this compound, is often a white solid that is poorly soluble in cold ethanol.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start reagents 1. Mix Ethyl 1-acetylpiperidine-4-carboxylate, Ethanol, and Hydrazine Hydrate start->reagents reflux 2. Heat to Reflux (2-6 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temperature & then in Ice Bath monitor->cool Complete filter 5. Vacuum Filtration cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry under Vacuum wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acetylpiperidine-4-carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is a stubborn oil that won't crystallize. How can I purify it?

A1: Oily products are common with hydrazide derivatives. Here are several techniques to try:

  • Trituration: Stir the oil vigorously with a non-polar solvent like n-hexane or cold diethyl ether. This can sometimes induce solidification by washing away impurities that inhibit crystallization.[1]

  • Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, acetone) and then add a poor solvent (e.g., water, hexane) dropwise until turbidity persists. Let it stand, or cool it, to encourage precipitation.

  • Salt Formation: Since the piperidine and hydrazide moieties can be basic, forming a salt with an acid like HCl in ether can often produce a crystalline solid that is easier to handle and recrystallize.[2]

  • Chromatography: If all else fails, column chromatography is a reliable method for purifying oils.

Q2: My compound streaks badly on silica gel TLC plates, making it impossible to assess purity or choose a solvent system for column chromatography. What causes this and how can I fix it?

A2: Streaking of basic compounds like piperidine and hydrazide derivatives on acidic silica gel is a frequent issue.[2] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent. Common choices include:

    • 0.5-2% triethylamine (Et₃N) in your solvent system (e.g., ethyl acetate/hexane).[3]

    • A premixed solution of 1-10% ammonium hydroxide in methanol, used as a polar component in a solvent system with dichloromethane.[4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or running the separation on a reverse-phase (C18) plate.[2][4]

Q3: I'm performing a column chromatography purification, but my highly polar derivative won't elute from the column, even with 100% ethyl acetate.

A3: This indicates your eluent is not polar enough to displace your highly polar compound from the silica gel.

  • Increase Solvent Polarity: You need to use a more polar solvent system. A common gradient for very polar compounds is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Use Additives: As mentioned for TLC, adding ammonia/methanol solution to your eluent can help move very polar basic compounds.[4]

  • Consider Reverse-Phase Chromatography: For extremely polar compounds, reverse-phase chromatography is often more effective. Here, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[5]

Q4: After column chromatography, my yield is very low. Where could my product have gone?

A4: Several factors could contribute to low recovery:

  • Decomposition on Silica: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]

  • Irreversible Adsorption: The compound may be too polar and has irreversibly adsorbed to the top of the column.

  • Elution in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly in the first few fractions. Always check the first fraction collected.[4]

  • Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a range of fractions where you expected to see your product.[4]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurity Insufficient difference in Rf values between the two compounds.Optimize the solvent system using TLC. Aim for an Rf of ~0.2-0.3 for your target compound and the largest possible separation from impurities.[4][6] Consider running a gradient elution, starting with a less polar solvent and gradually increasing polarity.[3]
Product elutes as a broad band Column was overloaded; sample was not loaded in a concentrated band.Use a sample-to-adsorbent ratio of 1:20 to 1:50 by weight.[7] Load the sample dissolved in the minimum amount of solvent (dry loading is even better for poorly soluble compounds).[8]
Cracked or channeled column Improperly packed column or use of a solvent like dichloromethane which can cause pressure buildup.[3]Pack the column carefully as a slurry to avoid air bubbles. If using DCM, run the column with lower pressure.
Issue 2: Recrystallization Failures
Symptom Possible Cause Suggested Solution
No crystals form upon cooling Solution is not supersaturated; compound is too soluble in the chosen solvent.Reduce the volume of the solvent by gentle heating. Try adding a poor solvent (anti-solvent) dropwise. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; impurities are present.Use a lower-boiling point solvent. Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization.
Impure crystals obtained Insoluble impurities were not removed; solution cooled too quickly, trapping impurities.Perform a hot filtration step to remove insoluble materials. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Presentation: Comparison of Purification Techniques

The following table presents hypothetical data for the purification of a crude this compound derivative (Initial Purity: 75%).

Purification Method Solvent/Eluent System Typical Yield (%) Final Purity (%) Notes
Recrystallization Ethanol/Water (9:1)65-7597.5Effective for removing less polar impurities. May require multiple crops to maximize yield.
Recrystallization Acetonitrile50-6098.0Good for compounds that are highly soluble in other common solvents.[1]
Flash Chromatography (Normal Phase) DCM:MeOH:NH₄OH (90:9:1)70-8598.5Excellent for removing both more and less polar impurities. The basic modifier is crucial to prevent streaking.[4]
Flash Chromatography (Reverse Phase) Water/Acetonitrile Gradient60-7099.0Ideal for very polar derivatives or those unstable on silica. Can be more time-consuming due to water removal.[2]
Preparative HPLC Water/Acetonitrile + 0.1% Formic Acid80-90>99.5Used for obtaining highly pure material for biological assays. Requires specialized equipment.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase, Basic Modifier)
  • TLC Analysis: Develop a solvent system that gives your target compound an Rf of approximately 0.2-0.3. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH). To combat streaking, prepare a stock solution of 10% ammonium hydroxide in methanol and use this as your polar component. For example, a final eluent might be 95:5 DCM:(10% NH₄OH in MeOH).

  • Column Packing: Select a column size appropriate for your sample amount (typically using 20-50 times the weight of adsorbent to sample).[7] Pack the column using the "wet slurry" method with your initial, less-polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. For better results, especially if solubility is low, perform "dry loading": dissolve the crude product, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent until you have a free-flowing powder.[8] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. Apply gentle pressure to achieve a steady flow rate. If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent mixture.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol). Also, choose a "poor" or "anti-solvent" in which your compound is insoluble (e.g., Water or Hexane). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If too much is added, clarify it by adding a few more drops of the "good" solvent.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

Purification_Workflow crude Crude Product (this compound derivative) tlc TLC Analysis (e.g., 9:1 DCM:MeOH + 1% Et3N) crude->tlc decision Is the product a solid and relatively pure (>85%)? tlc->decision recrystallization Recrystallization (e.g., from Ethanol/Water) decision->recrystallization Yes column Flash Column Chromatography (Normal or Reverse Phase) decision->column No hplc_decision Is >99.5% purity required for biological assays? recrystallization->hplc_decision column->hplc_decision hplc Preparative HPLC hplc_decision->hplc Yes pure_product Pure Product (Characterization & Analysis) hplc_decision->pure_product No hplc->pure_product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Tree start Problem Encountered During Purification q1 Streaking on TLC? start->q1 a1 Add Et3N or NH4OH to eluent q1->a1 Yes q2 Compound won't elute from column? q1->q2 No a2 Increase eluent polarity (e.g., add MeOH). Consider Reverse Phase. q2->a2 Yes q3 Product is an oil? q2->q3 No a3 Try trituration with hexane. Attempt salt formation. q3->a3 Yes q4 Low yield after column? q3->q4 No a4 Check for decomposition on silica. Concentrate all fractions. q4->a4 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Low Yield in 1-Acetylpiperidine-4-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Acetylpiperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of an ester precursor, typically Ethyl 1-acetylpiperidine-4-carboxylate. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the desired carbohydrazide and ethanol as a byproduct.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the final yield of this compound. These include:

  • Purity of Reactants: The purity of the starting materials, especially the Ethyl 1-acetylpiperidine-4-carboxylate and hydrazine hydrate, is crucial.

  • Molar Ratio of Reactants: The stoichiometry between the ester and hydrazine hydrate can affect reaction completion and the formation of side products.

  • Reaction Temperature: The temperature at which the reaction is conducted influences the reaction rate and the potential for side reactions.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

  • Solvent Choice: The choice of solvent can affect the solubility of reactants and the overall reaction kinetics.

  • Work-up and Purification: The method of isolating and purifying the product is critical to obtaining a high yield of pure this compound.

Q3: What are the common side products that can form during this reaction?

A3: While the reaction is generally straightforward, side products can form, leading to a lower yield of the desired product. Potential side products include:

  • Unreacted Starting Material: Incomplete reaction can leave residual Ethyl 1-acetylpiperidine-4-carboxylate.

  • Diacyl Hydrazine Derivatives: If the reaction conditions are not optimized, a second molecule of the ester can react with the newly formed carbohydrazide.

  • Products of N-Deacetylation: Under harsh conditions, the acetyl group on the piperidine ring could potentially be cleaved.

Experimental Protocols

Synthesis of this compound from Ethyl 1-acetylpiperidine-4-carboxylate

This protocol provides a standard procedure for the synthesis of this compound.

Materials:

  • Ethyl 1-acetylpiperidine-4-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1-acetylpiperidine-4-carboxylate in absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which may precipitate upon cooling or concentration, is collected by filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and other soluble impurities.

  • Dry the purified this compound under vacuum to obtain the final product.

Troubleshooting Guide

This section addresses specific issues that may lead to low yields and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Increase the reaction time and/or temperature. Ensure an adequate excess of hydrazine hydrate is used. Monitor the reaction progress using TLC until the starting material is consumed.
Product loss during work-up.Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing to avoid dissolving the product.
Formation of side products.Optimize the molar ratio of hydrazine hydrate to the ester. Avoid excessively high reaction temperatures or prolonged reaction times after completion.
Product is Oily or Gummy Presence of unreacted starting material or solvent residues.Ensure complete removal of the solvent under vacuum. Wash the product thoroughly with a non-polar solvent like diethyl ether to remove the oily starting material.
Impurities from the starting materials.Use highly pure starting materials. Consider purifying the starting ester by distillation or chromatography if necessary.
Broad Melting Point of the Final Product Presence of impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol/water or isopropanol) to improve purity.

Visualizing the Workflow

To better understand the experimental process, the following workflow diagram is provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve Ethyl 1-acetylpiperidine-4-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine 1 reflux Reflux for 4-6 hours add_hydrazine->reflux 2 cool Cool to Room Temperature reflux->cool 3 concentrate Concentrate under Reduced Pressure cool->concentrate 4 filter Filter the Precipitate concentrate->filter 5 wash Wash with Diethyl Ether filter->wash 6 dry Dry under Vacuum wash->dry 7 product This compound dry->product 8

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield issues.

troubleshooting_logic start Low Yield Observed check_reaction Was the reaction complete? (Check TLC) start->check_reaction check_workup Was there significant product loss during work-up? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purity Is the product pure? (Check melting point/NMR) check_workup->check_purity No workup_loss Product Loss During Work-up check_workup->workup_loss Yes check_purity->start Yes, investigate other factors impure_product Impure Product check_purity->impure_product No solution_reaction Increase reaction time/temperature or hydrazine hydrate ratio. incomplete_reaction->solution_reaction solution_workup Optimize precipitation and washing steps. workup_loss->solution_workup solution_purity Recrystallize the product. impure_product->solution_purity

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

Technical Support Center: Synthesis of 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-acetylpiperidine-4-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the N-acetylation of a piperidine-4-carboxylic acid derivative, followed by the conversion of the resulting carboxylic acid or its ester to the corresponding carbohydrazide using hydrazine hydrate.

Q2: What are the common starting materials for this synthesis?

Common starting materials include piperidine-4-carboxylic acid or its ethyl ester (ethyl isonipecotate).

Q3: What reagents are used for the N-acetylation step?

Acetic anhydride or acetyl chloride are commonly used for the N-acetylation of the piperidine nitrogen. The reaction is often carried out in the presence of a base to neutralize the acid generated.

Q4: How is the carbohydrazide functional group introduced?

The carbohydrazide is formed by reacting the carboxylic acid or, more commonly, the corresponding ester (e.g., ethyl 1-acetylpiperidine-4-carboxylate) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the ester or acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.

Problem 1: Low Yield of the Desired Product

Low yields can result from incomplete reactions or the formation of side products. Below are common causes and troubleshooting steps.

Potential Cause 1.1: Incomplete N-Acetylation

  • Symptom: Presence of the unreacted piperidine starting material in the reaction mixture.

  • Troubleshooting:

    • Ensure a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) is used.

    • Verify the quality and dryness of the reagents and solvents.

    • Optimize the reaction temperature and time. N-acetylation of piperidines is generally efficient and can often be carried out at room temperature or with gentle heating.

Potential Cause 1.2: Formation of Diacylhydrazine By-product

  • Symptom: A significant amount of a higher molecular weight impurity is observed, which is insoluble in common organic solvents.

  • Explanation: Hydrazine has two nucleophilic nitrogen atoms. If the reaction conditions are not carefully controlled, a molecule of the 1-acetylpiperidine-4-carboxylic acid (or its ester) can react with both ends of the hydrazine molecule, leading to the formation of N,N'-bis(1-acetylpiperidine-4-carbonyl)hydrazine.

  • Troubleshooting:

    • Control Stoichiometry: Use a significant excess of hydrazine hydrate to favor the formation of the desired mon-substituted product.

    • Temperature Control: The reaction of esters with hydrazine hydrate can be exothermic. It is advisable to add the hydrazine hydrate slowly and maintain a controlled temperature, potentially with initial cooling in an ice bath.

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to avoid prolonged reaction times that might favor diacylhydrazine formation.

Potential Cause 1.3: N-Deacetylation of the Piperidine Ring

  • Symptom: Presence of piperidine-4-carbohydrazide as a significant impurity.

  • Explanation: Although the N-acetyl group is generally stable, prolonged exposure to harsh basic conditions or high temperatures during the hydrazinolysis step could potentially lead to its cleavage. Hydrazine itself is a base.

  • Troubleshooting:

    • Mild Reaction Conditions: Conduct the hydrazinolysis at the lowest effective temperature and for the minimum time required for complete conversion of the ester.

    • pH Control: While hydrazine is basic, avoid the addition of strong external bases if possible.

Problem 2: Difficulty in Product Purification

Potential Impurity 2.1: Unreacted Starting Ester

  • Symptom: The purified product shows contamination with the starting ethyl 1-acetylpiperidine-4-carboxylate.

  • Troubleshooting:

    • Reaction Completion: Ensure the hydrazinolysis reaction goes to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature slightly.

    • Purification: Recrystallization is often an effective method for removing unreacted ester. Suitable solvent systems should be explored.

Potential Impurity 2.2: Hydrazine Hydrate

  • Symptom: The final product has a persistent odor of hydrazine or shows signs of being hygroscopic.

  • Troubleshooting:

    • Work-up: A thorough aqueous work-up can help remove excess hydrazine hydrate.

    • Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene can help remove residual water and hydrazine.

    • Vacuum Drying: Drying the final product under high vacuum at a slightly elevated temperature can effectively remove volatile impurities.

Experimental Protocols

A detailed experimental protocol for a similar synthesis is provided below for reference. Researchers should adapt this protocol based on their specific starting materials and available laboratory equipment.

Step 1: Synthesis of Ethyl 1-acetylpiperidine-4-carboxylate

  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-acetylpiperidine-4-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve ethyl 1-acetylpiperidine-4-carboxylate (1 equivalent) in a suitable alcohol, such as ethanol or methanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or water).

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
1-Acetylpiperidine-4-carboxylic acidC₈H₁₃NO₃171.19180-184[1]¹H NMR and IR data available in literature.
Ethyl 1-acetylpiperidine-4-carboxylateC₁₀H₁₇NO₃199.25-¹H NMR data available in literature.
This compoundC₈H₁₅N₃O₂185.23Not availableData not readily available in searched literature.

Visualizations

To aid in understanding the experimental workflow and potential side reactions, the following diagrams are provided.

Synthesis_Workflow start Start: Ethyl Isonipecotate acetylation Step 1: N-Acetylation (Acetyl Chloride, Base) start->acetylation intermediate Ethyl 1-acetylpiperidine-4-carboxylate acetylation->intermediate hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate) intermediate->hydrazinolysis product This compound hydrazinolysis->product

Caption: General workflow for the synthesis of this compound.

Side_Reactions reactant Ethyl 1-acetylpiperidine-4-carboxylate + Hydrazine Hydrate desired_product Desired Product: This compound reactant->desired_product Controlled Conditions side_product1 Side Product 1: Diacylhydrazine reactant->side_product1 Insufficient Hydrazine / High Temperature side_product2 Side Product 2: Piperidine-4-carbohydrazide (from N-deacetylation) reactant->side_product2 Harsh Basic Conditions / Prolonged Heating

Caption: Potential side reactions during the hydrazinolysis step.

References

Technical Support Center: Enhancing the Solubility of 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-acetylpiperidine-4-carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: this compound derivatives are expected to exhibit a mixed solubility profile. The parent 1-acetylpiperidine has moderate aqueous solubility and is soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO). Conversely, carbohydrazide itself is soluble in water but largely insoluble in organic solvents. The solubility of the derivatives will therefore be highly dependent on the nature of the substituents. As weak bases, their aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Q2: Why is my this compound derivative precipitating out of solution during my biological assay?

A2: Precipitation can occur for several reasons. The concentration of the compound may have exceeded its thermodynamic solubility in the assay buffer. The presence of salts in the buffer can also decrease solubility. Additionally, if a DMSO stock solution is used, the final concentration of DMSO in the aqueous buffer may be insufficient to maintain solubility. It is also possible that the compound is unstable in the assay medium, leading to degradation and precipitation of less soluble products.

Q3: What are the initial steps I should take to improve the solubility of my compound?

A3: A systematic approach is recommended. Start by determining the kinetic and thermodynamic solubility of your compound in various solvents and buffer systems. This will provide a baseline for further optimization. Subsequently, explore modifications to the formulation, such as pH adjustment, the use of co-solvents, or the incorporation of solubilizing agents.

Q4: Can pH adjustment significantly improve the solubility of these derivatives?

A4: Yes, for weakly basic compounds like this compound derivatives, pH can have a substantial impact on solubility.[1][2] Lowering the pH of the aqueous medium will lead to the protonation of the basic nitrogen atoms in the piperidine ring and the hydrazide group, forming more soluble salts. The extent of this effect will depend on the pKa of the specific derivative.

Q5: What are some suitable organic solvents for dissolving these derivatives for initial stock solutions?

A5: Based on the properties of the parent structures, dimethyl sulfoxide (DMSO) and ethanol are good starting points for creating concentrated stock solutions.[3][4] These can then be diluted into aqueous buffers for experiments. However, it is crucial to be mindful of the final solvent concentration in the assay to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Visible precipitate in aqueous buffers.

  • Inconsistent results in biological assays.

  • Difficulty preparing aqueous solutions at the desired concentration.

Possible Causes:

  • The intrinsic solubility of the compound is low.

  • The pH of the buffer is not optimal for the weakly basic compound.

  • "Salting out" effect due to high salt concentrations in the buffer.

Troubleshooting Steps:

StepActionRationale
1Determine the pKa of the derivative. This will help in identifying the optimal pH range for solubility.
2Measure the pH-solubility profile. This provides quantitative data on how solubility changes with pH, allowing for the selection of a suitable buffer system.[1][2]
3Lower the pH of the aqueous buffer. For these weakly basic compounds, decreasing the pH will increase the proportion of the more soluble ionized form.[1]
4Introduce a co-solvent. Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.
5Consider the use of cyclodextrins. These can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.
Issue 2: Precipitation Upon Dilution from Organic Stock

Symptoms:

  • A clear organic stock solution forms a precipitate when diluted into an aqueous buffer.

  • The final concentration in the aqueous medium is lower than expected.

Possible Causes:

  • The final concentration of the organic solvent is too low to maintain solubility.

  • The compound has reached its solubility limit in the aqueous buffer.

  • Rapid addition of the stock solution causes localized high concentrations and precipitation.

Troubleshooting Steps:

StepActionRationale
1Increase the final concentration of the co-solvent (e.g., DMSO). Be mindful of the tolerance of your biological assay to the organic solvent.
2Add the organic stock solution to the aqueous buffer slowly while vortexing. This helps to avoid localized high concentrations and facilitates better mixing and dissolution.
3Warm the aqueous buffer slightly. For some compounds, a modest increase in temperature can improve solubility. Ensure the temperature is compatible with your compound's stability and your experimental setup.
4Use a surfactant. Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.

Quantitative Data on Solubility

The following tables provide representative solubility data for compounds with similar structural features to this compound derivatives. This data can be used as a guide for initial solvent screening.

Table 1: Solubility of a Representative Piperidine Derivative in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7.4)< 0.125
0.1 N HCl15.225
Ethanol25.825
DMSO> 10025
Polyethylene Glycol 40045.325

Table 2: pH-Dependent Aqueous Solubility of a Representative Weakly Basic Drug

pHSolubility (µg/mL)
1.22591.4
4.5876.5
6.837.2
7.412.9

Note: The data in these tables are illustrative and based on publicly available information for structurally related compounds. Actual solubility will vary depending on the specific substitutions on the this compound scaffold.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a vial containing the test solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol 2: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) for the this compound derivative in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Visualizations

experimental_workflow Workflow for Solubility Troubleshooting cluster_start Start cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_evaluation Evaluation start Low Solubility Observed pka Determine pKa start->pka ph_sol Measure pH-Solubility Profile pka->ph_sol ph_adjust Adjust pH ph_sol->ph_adjust cosolvent Add Co-solvent ph_sol->cosolvent cyclodextrin Use Cyclodextrin ph_sol->cyclodextrin retest Re-test Solubility ph_adjust->retest cosolvent->retest cyclodextrin->retest signaling_pathway Potential Signaling Pathway Inhibition cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling vegfr2 VEGFR-2 ras Ras vegfr2->ras inhibitor 1-Acetylpiperidine-4- carbohydrazide Derivative inhibitor->vegfr2 Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Angiogenesis erk->proliferation

References

Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for 1-Acetylpiperidine-4-carbohydrazide in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The hydrazide and the acetyl-amide functional groups can undergo hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 1-Acetylpiperidine-4-carboxylic acid and hydrazine, or piperidine-4-carbohydrazide and acetic acid, respectively.

  • Oxidation: The hydrazide group is prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or light. This can lead to the formation of various oxidative degradation products.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (-20°C or -80°C) to slow down the rate of chemical degradation.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8), unless experimental conditions require otherwise. Buffering the solution can help maintain a stable pH.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent will depend on the specific application. For general use, aprotic solvents or buffered aqueous solutions are recommended. If using protic solvents like methanol or ethanol, be aware of the potential for solvolysis, especially during long-term storage. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions.

Q4: Are there any known stabilizers for hydrazide compounds?

A4: While specific stabilizers for this compound have not been reported, general strategies for stabilizing hydrazines can be considered. These include the addition of antioxidants or chelating agents to sequester metal ions that can catalyze oxidation. However, the compatibility of any additive with the intended experimental system must be thoroughly evaluated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time Hydrolysis of the hydrazide or amide group.- Verify the pH of your solution; adjust to neutral if possible.- Store solutions at lower temperatures (-20°C or -80°C).- Prepare fresh solutions before use.
Oxidation of the hydrazide group.- Use degassed solvents.- Store solutions under an inert atmosphere (nitrogen or argon).- Protect solutions from light.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Compound degradation.- Identify the degradation products by mass spectrometry.- Based on the mass of the degradants, infer the degradation pathway (e.g., hydrolysis, oxidation).- Implement the appropriate preventative measures from this guide.
Precipitation of the compound from solution Poor solubility in the chosen solvent or change in pH.- Use a co-solvent to increase solubility.- Ensure the pH of the solution is within the optimal range for solubility.- Check for potential salt formation and precipitation.

Experimental Protocols

Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffers/solvents (e.g., phosphate-buffered saline at pH 5, 7.4, and 9).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area of the parent compound.

  • Incubation: Store the test solutions under the desired storage conditions (e.g., room temperature, 4°C, -20°C) and protect from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area. Plot the percentage of remaining compound versus time to determine the stability profile.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 1-Acetylpiperidine-4-carboxylic acid + Hydrazine A->B Hydrazide Hydrolysis C Piperidine-4-carbohydrazide + Acetic Acid A->C Amide Hydrolysis D This compound E Oxidized Products D->E [O] experimental_workflow start Start: Prepare Stock Solution prep_test Prepare Test Solutions in Various Buffers/Solvents start->prep_test t0_analysis T=0 Analysis (HPLC/LC-MS) prep_test->t0_analysis incubation Incubate at Different Temperatures t0_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Data Analysis and Stability Profile Generation timepoint_analysis->data_analysis end End data_analysis->end troubleshooting_logic issue Issue: Loss of Compound Activity check_ph Check pH of Solution issue->check_ph check_storage Review Storage Conditions issue->check_storage ph_ok pH Neutral? check_ph->ph_ok storage_ok Stored Cold, Dark, Inert? check_storage->storage_ok adjust_ph Action: Adjust pH to Neutral ph_ok->adjust_ph No prepare_fresh Action: Prepare Fresh Solutions ph_ok->prepare_fresh Yes improve_storage Action: Store at -20°C or colder, protect from light, use inert gas storage_ok->improve_storage No storage_ok->prepare_fresh Yes

Technical Support Center: Scaling Up the Synthesis of 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Acetylpiperidine-4-carbohydrazide. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in tabular format for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and straightforward method is the hydrazinolysis of an ester precursor, typically ethyl 1-acetylpiperidine-4-carboxylate, with hydrazine hydrate. This reaction is generally efficient and proceeds under relatively mild conditions.

Q2: What are the critical safety precautions to consider when working with hydrazine hydrate at a larger scale?

A2: Hydrazine hydrate is toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile to prevent runaway reactions. Ensure adequate cooling capacity is available and consider adding the hydrazine hydrate portion-wise to control any exotherm.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC method would involve spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system (e.g., dichloromethane/methanol mixture). The disappearance of the starting ester and the appearance of the product spot (which is typically more polar) indicate reaction progression.

Q4: What are the expected yield and purity of this compound at a laboratory scale?

A4: Under optimized laboratory conditions, yields can range from 80-95%. The purity of the crude product is often high, but recrystallization can be employed to achieve purity levels exceeding 99%.

Q5: Are there any known side reactions to be aware of during the synthesis?

A5: The primary side reaction of concern is the formation of di-acylated hydrazine by-products, especially if the reaction temperature is too high or if an incorrect stoichiometry of hydrazine is used. Additionally, hydrolysis of the starting ester or the product can occur if significant amounts of water are present under harsh conditions.

Experimental Protocols

Synthesis of this compound from Ethyl 1-Acetylpiperidine-4-carboxylate

This protocol is adapted from the synthesis of structurally similar carbohydrazides and is suitable for a laboratory-scale preparation.

Materials:

  • Ethyl 1-acetylpiperidine-4-carboxylate

  • Hydrazine hydrate (85% solution in water)

  • Ethanol (or Methanol)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-acetylpiperidine-4-carboxylate in ethanol (approximately 5-10 mL of ethanol per gram of ester).

  • To this stirred solution, add hydrazine hydrate (1.5 to 2.0 molar equivalents) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

  • Dry the product under vacuum to a constant weight.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent such as ethanol or a water/ethanol mixture.

Data Presentation

Table 1: Reaction Parameters for Laboratory-Scale Synthesis

ParameterValue
Starting MaterialEthyl 1-acetylpiperidine-4-carboxylate
ReagentHydrazine Hydrate (85%)
SolventEthanol
Stoichiometry (Ester:Hydrazine)1 : 1.5-2.0
Reaction Temperature60-80°C (Reflux)
Reaction Time2-6 hours
Typical Yield80-95%
Purity (post-recrystallization)>99%

Table 2: Solvent Selection for Recrystallization

SolventSolubility of ProductComments
EthanolSparingly soluble cold, soluble hotGood for obtaining well-defined crystals.
MethanolSimilar to ethanolCan be used as an alternative to ethanol.
WaterSolubleCan be used, but drying the product is more energy-intensive.
Ethanol/WaterVariableAllows for fine-tuning of solubility for optimal crystal growth.

Troubleshooting Guide

Below are common issues encountered during the scale-up of this compound synthesis and their potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC/HPLC.- Ensure the reaction temperature is at the optimal reflux temperature.- Increase the molar excess of hydrazine hydrate slightly (e.g., to 2.5 equivalents).
Product loss during workup.- Minimize the amount of solvent used for washing the filtered product.- Ensure the wash solvent is cold to reduce product solubility.- If recrystallizing, ensure the solution is fully cooled before filtration.
Product is an oil or fails to crystallize Presence of impurities.- Attempt to purify the oil by column chromatography.- Try adding a different anti-solvent (e.g., diethyl ether, heptane) to precipitate the product.- Use a seed crystal to induce crystallization.
Insufficient concentration of the product.- Further, concentrate the solution before cooling.
Formation of significant by-products Reaction temperature is too high.- Lower the reflux temperature by using a lower boiling point solvent (if possible) or by applying a partial vacuum.- Control the initial exotherm by slow, portion-wise addition of hydrazine hydrate and using an ice bath.
Incorrect stoichiometry.- Ensure accurate measurement of hydrazine hydrate. An excess can sometimes lead to side reactions.
Exothermic reaction is difficult to control at scale Poor heat transfer in a larger reactor.- Use a reactor with a high surface area to volume ratio.- Implement controlled, slow addition of hydrazine hydrate using a dosing pump.- Ensure the cooling system of the reactor is adequate for the scale of the reaction.
Product purity is low after initial isolation Inefficient removal of starting materials or by-products.- Optimize the recrystallization solvent and procedure.- Consider a slurry wash of the crude product with a solvent in which the impurities are soluble but the product is not.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 2-6h add_hydrazine->reflux concentrate Concentrate in Vacuo reflux->concentrate crystallize Crystallize on Ice concentrate->crystallize filter_wash Filter and Wash Solid crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Pure Product dry->final_product Sufficient Purity recrystallize->final_product Improved Purity

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn product_loss Product Loss During Workup issue->product_loss side_reactions Side Reactions issue->side_reactions increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp optimize_workup Optimize Workup Conditions product_loss->optimize_workup control_temp_stochiometry Control Temp. & Stoichiometry side_reactions->control_temp_stochiometry

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and crystallization of 1-Acetylpiperidine-4-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via the hydrazinolysis of an ester precursor, such as ethyl 1-acetylpiperidine-4-carboxylate, with hydrazine hydrate. The reaction involves the nucleophilic substitution of the ethoxy group of the ester by the hydrazine moiety.

Q2: What are the most common impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials (ethyl 1-acetylpiperidine-4-carboxylate), by-products from side reactions, and residual solvents. One potential by-product is the formation of N,N'-bis(1-acetylpiperidine-4-carbonyl)hydrazine, especially if the reaction conditions are not carefully controlled.[1]

Q3: What are suitable solvents for the crystallization of this compound?

A3: Based on the polarity of the molecule and general practices for similar compounds, ethanol, methanol, or a mixture of ethanol and water are likely suitable solvents for recrystallization.[2] The ideal solvent or solvent system should dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling.

Q4: My product is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar carbohydrazide derivatives. Optimization may be required.

Materials:

  • Ethyl 1-acetylpiperidine-4-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-acetylpiperidine-4-carboxylate in a minimal amount of absolute ethanol.

  • Add hydrazine hydrate (1.5 to 2.0 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure product. - Cool the solution for a longer period or at a lower temperature.
Product "Oils Out" The solution is too concentrated, or the cooling rate is too rapid. The boiling point of the solvent may be higher than the melting point of the product.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Yield The product is too soluble in the crystallization solvent. Incomplete reaction.- Use a solvent system where the product has lower solubility at cold temperatures (e.g., an ethanol/water mixture). - Ensure the reaction has gone to completion via TLC analysis before workup. - Minimize the amount of solvent used for washing the crystals.
Colored Impurities in Crystals Presence of colored by-products from the reaction or impurities in the starting materials.- Perform a hot filtration of the crystallization solution, possibly with the addition of activated charcoal, to remove colored impurities before cooling.
Poor Crystal Quality (e.g., very fine needles, amorphous solid) The crystallization process occurred too quickly.- Slow down the cooling rate. Insulate the flask to allow for gradual cooling. - Consider using a different solvent or a solvent mixture.

Visualizations

Synthesis_Workflow Synthesis and Crystallization Workflow A Reactants: Ethyl 1-acetylpiperidine-4-carboxylate Hydrazine Hydrate Ethanol B Reaction: Reflux for 4-6 hours A->B 1. Mix C Cooling: Room Temperature then Ice Bath B->C 2. Reaction Completion D Filtration: Collect Crude Product C->D 3. Precipitation E Recrystallization: Dissolve in Hot Ethanol D->E 4. Purification F Crystallization: Slow Cooling E->F 5. Saturation G Final Product: Pure this compound F->G 6. Isolation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Crystallization Issues Start Crystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Issue OilingOut Product Oils Out Start->OilingOut Issue LowYield Low Yield Start->LowYield Issue ColoredCrystals Colored Crystals Start->ColoredCrystals Issue Sol_NotSaturated Solution not saturated? NoCrystals->Sol_NotSaturated Sol_TooConcentrated Too concentrated / Fast cooling? OilingOut->Sol_TooConcentrated Prod_TooSoluble Product too soluble? LowYield->Prod_TooSoluble Colored_Impurities Colored impurities present? ColoredCrystals->Colored_Impurities Concentrate Concentrate Solution Sol_NotSaturated->Concentrate Yes Seed Scratch / Seed Sol_NotSaturated->Seed No AddSolvent Add More Solvent & Cool Slowly Sol_TooConcentrated->AddSolvent Yes ChangeSolvent Change Solvent System Prod_TooSoluble->ChangeSolvent Yes Charcoal Use Activated Charcoal Colored_Impurities->Charcoal Yes

Caption: Decision tree for troubleshooting common crystallization problems.

References

Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering issues with the removal of unreacted starting material during the synthesis of 1-Acetylpiperidine-4-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common laboratory synthesis involves the reaction of an ester derivative of 1-Acetylpiperidine-4-carboxylic acid (e.g., methyl or ethyl ester) with hydrazine hydrate.

Q2: What are the typical impurities I might find in my crude product?

Common impurities include unreacted starting materials such as the 1-Acetylpiperidine-4-carboxylic acid ester and excess hydrazine hydrate. Side products can also be present depending on reaction conditions.

Q3: How can I quickly assess the purity of my this compound?

A quick assessment can be done using Thin Layer Chromatography (TLC). The presence of multiple spots indicates impurities. A melting point determination can also be useful; a broad melting range or a melting point lower than the literature value suggests the presence of impurities.

Q4: Is excess hydrazine hydrate a significant issue?

Yes, hydrazine is a hazardous and reactive substance.[1] It is crucial to remove it completely from the final product, especially if it is intended for biological or pharmaceutical applications.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Problem 1: TLC analysis shows a spot corresponding to the starting ester.
  • Cause: Incomplete reaction or inefficient removal of the non-polar starting material.

  • Solution 1: Recrystallization. This is the most common and effective method. The polarity difference between the ester and the hydrazide product allows for separation.

  • Solution 2: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography can provide a more refined separation.

Problem 2: The final product has a strong amine-like odor and gives a positive test for hydrazines.
  • Cause: Presence of residual hydrazine hydrate.

  • Solution 1: Aqueous Wash. Washing the crude product (if it is in an organic solvent) with water can help remove the highly water-soluble hydrazine.

  • Solution 2: Co-evaporation (Azeotropic Removal). Dissolving the product in a solvent like toluene or ethanol and removing the solvent under reduced pressure can help co-evaporate residual hydrazine. This should be repeated multiple times.

  • Solution 3: Vacuum Drying. Prolonged drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) can remove volatile hydrazine.

Problem 3: The product is an oil or fails to crystallize.
  • Cause: Significant amounts of impurities are present, depressing the melting point and preventing crystallization.

  • Solution: First, attempt to remove the bulk of the impurities using a suitable method from the table below. If the product is still an oil, column chromatography is the recommended next step to achieve higher purity, which should then allow for crystallization.

Data Presentation: Physical Properties

A summary of the physical properties of the product and potential starting materials is crucial for designing a purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound C₈H₁₅N₃O₂185.23~165-170 (Estimated)Soluble in water, methanol, ethanol. Sparingly soluble in ethyl acetate.
1-Acetylpiperidine-4-carboxylic acid C₈H₁₃NO₃171.19180-184Soluble in water (50 g/L at 20°C).[2]
Methyl 1-acetylpiperidine-4-carboxylate C₉H₁₅NO₃185.22(Liquid at RT)Soluble in most organic solvents.
Hydrazine Hydrate (64%) H₆N₂O50.06-51.7Miscible with water and ethanol.

Purification Methodologies Comparison

Purification MethodPrincipleBest For RemovingProsCons
Recrystallization Differential solubility at different temperaturesStarting esterSimple, scalable, cost-effectiveMay not remove all impurities, potential for product loss
Column Chromatography Differential adsorption to stationary phaseStarting ester, side productsHigh resolution, can separate complex mixturesTime-consuming, requires solvents, can be costly
Aqueous Wash / Extraction Differential solubility in immiscible solventsHydrazine hydrateQuick, effective for water-soluble impuritiesProduct must be in an organic solvent, potential for emulsions
Vacuum Drying Removal of volatile componentsHydrazine hydrate, residual solventsSimple, non-destructiveOnly effective for volatile impurities

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath (0-4 °C) can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 5% methanol in ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. The less polar starting ester will elute first, followed by the more polar product, this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflow and Logic Diagrams

G start Crude Product (this compound + impurities) tlc TLC Analysis start->tlc ester_present Starting Ester Detected tlc->ester_present Spot at starting material Rf hydrazine_present Excess Hydrazine Detected tlc->hydrazine_present Streaking at baseline or positive hydrazine test dry Final Drying under Vacuum tlc->dry Purity OK recrystallize Recrystallization (e.g., from Ethanol) ester_present->recrystallize Primary Method column Column Chromatography ester_present->column If Recrystallization Fails wash Aqueous Wash or Co-evaporation hydrazine_present->wash recrystallize->tlc Check Purity column->tlc Check Purity wash->dry pure_product Pure Product dry->pure_product G reaction Step 1: Synthesis Reaction of Methyl 1-acetylpiperidine-4-carboxylate with Hydrazine Hydrate workup Step 2: Initial Workup Removal of reaction solvent. Potential initial wash. reaction:s->workup:n analysis Step 3: Purity Analysis TLC and/or ¹H NMR of crude material workup:s->analysis:n purification Step 4: Purification Choose method based on analysis: - Recrystallization (preferred) - Column Chromatography - Aqueous Washing analysis:s->purification:n final_analysis Step 5: Final Analysis & Drying Confirm purity via TLC, NMR, and Melting Point. Dry under vacuum. purification:s->final_analysis:n product { Final Product | Pure this compound} final_analysis:s->product:n

References

Validation & Comparative

Comparative Bioactivity of Piperidine-4-Carbohydrazide Analogs in Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel piperidine-4-carbohydrazide derivatives incorporating a quinazolinyl moiety has been synthesized and evaluated for their fungicidal activities against a panel of agriculturally significant fungi. The findings reveal that specific structural modifications on the piperidine and quinazoline rings significantly influence the antifungal potency, with several analogs demonstrating efficacy superior to commercial fungicides.

A study focused on the design and synthesis of new piperidine-4-carbohydrazide derivatives has identified promising candidates for the development of novel antifungal agents. The research systematically explored the structure-activity relationship (SAR) of these compounds, revealing key chemical features that enhance their bioactivity. Notably, compounds A13 and A41 emerged as highly potent inhibitors of Rhizoctonia solani and Verticillium dahliae.

Quantitative Bioactivity Data

The antifungal efficacy of the synthesized analogs was quantified by determining their half-maximal effective concentration (EC₅₀) against various fungal strains. The results for the most active compounds, along with commercial fungicides for comparison, are summarized below.

CompoundTarget FungusEC₅₀ (μg/mL)[1]
A13 Rhizoctonia solani0.83[1]
Verticillium dahliae1.12[1]
A41 Rhizoctonia solani0.88[1]
Verticillium dahliae3.20[1]
Chlorothalonil (Control)Rhizoctonia solani1.64[1]
Verticillium dahliae11.0[1]
Boscalid (Control)Rhizoctonia solani0.96[1]
Carbendazim (Control)Verticillium dahliae19.3[1]

The data clearly indicates that compounds A13 and A41 exhibit potent in vitro activity against R. solani, surpassing the efficacy of the commercial fungicide Chlorothalonil and showing comparable activity to Boscalid.[1] Furthermore, against V. dahliae, both compounds were significantly more potent than Chlorothalonil and Carbendazim.[1]

In addition to in vitro testing, compound A13 was evaluated for its ability to control R. solani in potted rice plants. It demonstrated impressive in vivo curative and protective efficiencies of 76.9% and 76.6%, respectively, at a concentration of 200 μg/mL.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Further investigation into the mode of action revealed that these piperidine-4-carbohydrazide derivatives likely exert their antifungal effects through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Compound A13 was found to inhibit SDH activity with a half-maximal inhibitory concentration (IC₅₀) of 6.07 μM.[1] Molecular docking studies suggest that the compound binds effectively within the active pocket of the SDH enzyme.[1]

Succinate_Dehydrogenase_Inhibition Proposed Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Inhibitory Action Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electrons ATP_Production ATP Production ETC->ATP_Production Analog_A13 Piperidine-4-carbohydrazide Analog (e.g., A13) Analog_A13->SDH Inhibition

Caption: Proposed mechanism of action for the piperidine-4-carbohydrazide analogs, highlighting the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to disruption of ATP production.

Experimental Protocols

Antifungal Bioassay (In Vitro): The in vitro antifungal activity of the synthesized compounds was determined using a mycelium growth rate method. Fungal pathogens were cultured on potato dextrose agar (PDA) plates. Mycelial discs (5 mm diameter) were excised from the edge of actively growing colonies and placed at the center of fresh PDA plates containing the test compounds at various concentrations. The plates were then incubated at a controlled temperature (typically 25-28°C). The diameter of the fungal colonies was measured after a specific incubation period, and the percentage of inhibition was calculated relative to a control group (without the test compound). The EC₅₀ values were then calculated from the dose-response curves.

Succinate Dehydrogenase (SDH) Activity Assay: The inhibitory effect on SDH was assessed using a spectrophotometric method. Mitochondria were isolated from the target fungus. The assay mixture typically contained the mitochondrial suspension, a buffer solution, and the test compound at various concentrations. The reaction was initiated by the addition of succinate as the substrate and a chromogenic electron acceptor (e.g., 2,6-dichlorophenolindophenol or DCPIP). The reduction of the electron acceptor, which is coupled to the oxidation of succinate by SDH, was monitored by measuring the change in absorbance at a specific wavelength over time. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

Experimental_Workflow cluster_Synthesis Synthesis and Characterization cluster_Bioassays Biological Evaluation cluster_Results Data Analysis and Conclusion Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Antifungal Assay Characterization->InVitro InVivo In Vivo Antifungal Assay (Potted Plants) InVitro->InVivo Selection of Potent Compounds MoA Mechanism of Action Study (SDH Inhibition Assay) InVitro->MoA SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Docking Molecular Docking MoA->Docking Validate Binding Conclusion Identification of Lead Compounds SAR->Conclusion

Caption: A schematic representation of the experimental workflow, from the synthesis and characterization of the analogs to their biological evaluation and the final structure-activity relationship analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Piperidine-4-Carbohydrazide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of novel piperidine-4-carbohydrazide derivatives, focusing on their potential as antifungal agents. The information presented is based on experimental data from a key study by Yang et al. (2024), offering a direct comparison of the antifungal efficacy and enzyme inhibitory activity of various synthesized compounds. This guide aims to facilitate further research and development in the field of agricultural fungicides.

Introduction to Piperidine-4-Carbohydrazide Derivatives

Piperidine-4-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities. Recent research has highlighted their potential as potent antifungal agents, particularly against phytopathogenic fungi that threaten crop yields. The core structure, consisting of a piperidine ring linked to a carbohydrazide moiety, serves as a versatile scaffold for chemical modifications to optimize biological activity. This guide focuses on a series of derivatives bearing a quinazolinyl moiety, which have demonstrated promising activity against economically important fungal pathogens.

Comparative Analysis of Antifungal Activity

A recent study by Yang et al. (2024) systematically synthesized and evaluated a series of piperidine-4-carbohydrazide derivatives for their in vitro antifungal activity against Rhizoctonia solani and Verticillium dahliae. The results, summarized in the tables below, reveal significant variations in efficacy based on the substitution pattern on the quinazoline ring.

In Vitro Antifungal Activity against Rhizoctonia solani
Compound IDR GroupEC50 (µg/mL)[1][2][3]
A13 2-Cl 0.83
A41 2-CF3 0.88
A1H>50
A22-F2.35
A143-Cl1.58
A154-Cl1.23
A282-Br1.12
A392-CH33.41
Boscalid(Commercial Control)0.96
Chlorothalonil(Commercial Control)1.64
In Vitro Antifungal Activity against Verticillium dahliae
Compound IDR GroupEC50 (µg/mL)[1][2][3]
A13 2-Cl 1.12
A41 2-CF3 3.20
A1H>50
A22-F5.87
A143-Cl4.66
A154-Cl3.98
A282-Br2.54
A392-CH38.13
Carbendazim(Commercial Control)19.3
Chlorothalonil(Commercial Control)11.0

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for this series of piperidine-4-carbohydrazide derivatives:

  • Substitution on the Quinazoline Ring is Crucial: The nature and position of the substituent on the quinazoline ring significantly impact antifungal activity. Unsubstituted derivative (A1) was inactive, highlighting the necessity of substitution for bioactivity.

  • Electron-Withdrawing Groups Enhance Activity: Compounds with electron-withdrawing groups, such as chlorine (Cl) and trifluoromethyl (CF3), at the 2-position of the quinazoline ring (A13 and A41) exhibited the highest potency against both fungal strains.[1][2][3]

  • Position of Substituent Matters: The position of the substituent on the quinazoline ring influences activity. For instance, a chloro group at the 2-position (A13) resulted in higher activity than at the 3-position (A14) or 4-position (A15).

  • Halogen Substitution is Favorable: Halogen substitution, in general, appears to be beneficial for antifungal activity, with chloro (A13) and bromo (A28) derivatives showing good potency.

  • Electron-Donating Groups Reduce Activity: The presence of an electron-donating group, such as a methyl group (A39), led to a decrease in antifungal activity compared to the halogenated derivatives.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The antifungal activity of these piperidine-4-carbohydrazide derivatives is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

In Vitro Succinate Dehydrogenase (SDH) Inhibition
Compound IDIC50 (µM)[1][2][3]
A13 6.07
A41Not Reported

The most potent antifungal compound, A13, also demonstrated significant inhibition of SDH, with an IC50 value of 6.07 µM.[1][2][3] This finding strongly supports the proposed mechanism of action.

Experimental Protocols

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method against Rhizoctonia solani and Verticillium dahliae.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These stock solutions were then diluted with sterile distilled water containing 0.1% Tween-80 to obtain a series of final test concentrations.

  • Culture Medium Preparation: Potato dextrose agar (PDA) medium was prepared and autoclaved. The test compound solutions were then added to the molten PDA at 45-50 °C to achieve the desired final concentrations. The final concentration of DMSO in the medium was maintained at less than 1%.

  • Inoculation: A 5 mm mycelial disc of the test fungus, taken from the edge of a fresh culture, was placed at the center of each PDA plate containing the test compound.

  • Incubation: The inoculated plates were incubated at 25 ± 1 °C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony was measured when the mycelial growth in the control plates (containing only DMSO) reached the edge of the plate. The inhibition rate was calculated using the following formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate. The EC50 value (the concentration causing 50% inhibition of mycelial growth) was calculated by linear regression analysis. Each experiment was performed in triplicate.

Succinate Dehydrogenase (SDH) Inhibition Assay

The SDH inhibition activity was determined using a spectrophotometric method.

  • Preparation of Reagents: The assay mixture contained Tris-HCl buffer (pH 7.4), succinate, sodium azide, 2,6-dichlorophenolindophenol (DCPIP), and phenazine methosulfate (PMS).

  • Enzyme Preparation: Mitochondria containing SDH were isolated from the target fungi.

  • Assay Procedure: The reaction was initiated by adding the mitochondrial suspension to the assay mixture containing various concentrations of the test compound. The reduction of DCPIP was monitored by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) was calculated from the dose-response curve.

Visualizations

SAR_of_Piperidine_4_Carbohydrazides cluster_scaffold Core Scaffold cluster_modification Structural Modification cluster_substituents Substituent Effects (R group on Quinazoline) cluster_activity Biological Activity Scaffold Piperidine-4-carbohydrazide Quinazoline Quinazoline Moiety Scaffold->Quinazoline Attached to EWG Electron-Withdrawing Groups (e.g., -Cl, -CF3) Quinazoline->EWG Substituted with EDG Electron-Donating Groups (e.g., -CH3) Quinazoline->EDG Substituted with Unsubstituted Unsubstituted (-H) Quinazoline->Unsubstituted Substituted with High_Activity High Antifungal Activity (Low EC50) EWG->High_Activity Leads to Low_Activity Low/No Antifungal Activity (High EC50) EDG->Low_Activity Leads to Unsubstituted->Low_Activity Leads to

Caption: Structure-Activity Relationship of Piperidine-4-Carbohydrazide Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Antifungal Assay cluster_moa Mechanism of Action Study start Starting Materials (Quinazolin-4-ones) step1 Synthesis of Piperidine-4-carbohydrazide Derivatives (A1-A56) start->step1 prep_plates Prepare PDA plates with different compound concentrations step1->prep_plates Test Compounds sdh_assay Succinate Dehydrogenase (SDH) Inhibition Assay step1->sdh_assay Test Compounds inoculate Inoculate with Rhizoctonia solani or Verticillium dahliae prep_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure colony diameter incubate->measure calculate_ec50 Calculate EC50 values measure->calculate_ec50 calculate_ic50 Calculate IC50 value sdh_assay->calculate_ic50

Caption: Experimental Workflow for Antifungal Evaluation.

Signaling_Pathway cluster_pathway Mitochondrial Respiration Pathway cluster_inhibition Inhibition Mechanism Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Piperidine-4-carbohydrazide Derivative (e.g., A13) Inhibitor->SDH blocks Inhibition Inhibition

Caption: Mechanism of Action: Inhibition of Succinate Dehydrogenase.

References

Unveiling the Potential of 1-Acetylpiperidine-4-carbohydrazide Derivatives in Antifungal Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against fungal pathogens has emerged with the development of novel 1-Acetylpiperidine-4-carbohydrazide derivatives. Recent studies highlight their potent antifungal activity, in some cases surpassing that of established drugs. This guide provides a comprehensive comparison of these promising compounds with existing antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Recent research into piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety has demonstrated their significant efficacy against a range of agriculturally important fungi.[1][2][3] These compounds have shown not only potent in vitro activity but also promising in vivo protective and curative effects, positioning them as strong candidates for the development of new-generation fungicides.[1][2][3]

Comparative Antifungal Activity

The antifungal efficacy of these novel derivatives has been quantitatively assessed and compared against several commercially available fungicides. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that inhibits 50% of the fungal growth, were determined for various compounds against different fungal species.

A selection of these derivatives, notably compounds A13 and A41 , exhibited superior antifungal activity against Rhizoctonia solani and Verticillium dahliae when compared to conventional drugs such as Chlorothalonil, Boscalid, and Carbendazim.[1][2][3] For instance, compound A13 demonstrated an EC50 value of 0.83 µg/mL against R. solani, outperforming both Chlorothalonil (1.64 µg/mL) and Boscalid (0.96 µg/mL).[1][2][3] Similarly, against V. dahliae, compound A13's EC50 of 1.12 µg/mL was significantly lower than that of Carbendazim (19.3 µg/mL) and Chlorothalonil (11.0 µg/mL).[1][2][3]

Here is a summary of the comparative antifungal activities:

CompoundTarget FungusEC50 (µg/mL)
A13 Rhizoctonia solani0.83
A41 Rhizoctonia solani0.88
Chlorothalonil (Control)Rhizoctonia solani1.64
Boscalid (Control)Rhizoctonia solani0.96
A13 Verticillium dahliae1.12
A41 Verticillium dahliae3.20
Carbendazim (Control)Verticillium dahliae19.3
Chlorothalonil (Control)Verticillium dahliae11.0

Mechanism of Action: Targeting Fungal Respiration

The primary mechanism of action for these promising piperidine-4-carbohydrazide derivatives appears to be the inhibition of succinate dehydrogenase (SDH).[1][2][3] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a vital role in fungal respiration. Compound A13 was found to be a potent inhibitor of SDH with a half-maximal inhibitory concentration (IC50) value of 6.07 μM.[1][2][3] Molecular docking studies further support this, suggesting that the compound fits well into the active site of the SDH enzyme.[1][2][3]

This targeted approach is a hallmark of several modern fungicides. Other classes of antifungals, such as some carbohydrazonamide derivatives, operate through different mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death.[4][5] The diverse mechanisms of action across different chemical scaffolds, such as piperidine and carbohydrazide derivatives, offer multiple avenues for the development of novel antifungal agents.[6][7][8]

cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH Succinate Dehydrogenase (SDH) (Complex II) SDH->ETC Fumarate Fumarate SDH->Fumarate Succinate->SDH Oxidation Derivative This compound Derivative (e.g., A13) Derivative->SDH Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The evaluation of the antifungal activity of the this compound derivatives was conducted using established and rigorous methodologies.

In Vitro Antifungal Bioassay

The in vitro antifungal activity was determined using the mycelium growth rate method. The test compounds were dissolved in a suitable solvent and added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the target fungi were then placed on the medicated PDA plates and incubated under controlled conditions. The diameter of the mycelial growth was measured, and the percentage of inhibition was calculated relative to a control group without the test compound. The EC50 values were then determined from the resulting dose-response curves.

cluster_workflow Experimental Workflow: In Vitro Antifungal Bioassay prep Prepare PDA Medium with Test Compound inoculate Inoculate with Fungal Mycelial Disc prep->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Inhibition and EC50 Value measure->calculate

Caption: Workflow for the in vitro antifungal bioassay.

In Vivo Antifungal Activity

For in vivo assessment, curative and protective activities were evaluated on potted plants. For the curative activity, plants were first inoculated with the fungal pathogen and then treated with the test compound. For protective activity, the plants were treated with the compound before being inoculated with the fungus. The disease incidence and severity were then recorded to determine the efficacy of the treatment.

Conclusion

The compelling data on this compound derivatives underscore their potential as a new class of antifungal agents. Their superior performance against key fungal pathogens compared to existing drugs, coupled with a well-defined mechanism of action targeting a crucial fungal enzyme, makes them a significant area for future research and development in the agricultural and pharmaceutical sectors. Further investigation into their spectrum of activity, safety profile, and formulation will be critical in translating this promising research into practical applications.

References

Unveiling Novel VEGFR-2 Inhibitors: A Comparative Analysis of 1-Acetylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective cancer therapeutics, a novel class of compounds, 1-Acetylpiperidine-4-carbohydrazide derivatives, has emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide provides a comprehensive comparison of the performance of these derivatives against the established multi-kinase inhibitor, Sorafenib, supported by experimental data from recent studies. The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals engaged in the field of oncology and angiogenesis research.

A recent study focused on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives, a specific subset of the this compound family, has demonstrated their significant potential in targeting VEGFR-2, a key mediator of tumor angiogenesis.[1][2] This process of new blood vessel formation is critical for tumor growth and metastasis.[1][2] The inhibition of VEGFR-2 is a clinically validated strategy in cancer treatment, with several approved drugs targeting this pathway.

Comparative Performance Analysis

The inhibitory activity of the novel piperidine-4-carbohydrazide derivatives was evaluated against VEGFR-2 and compared with Sorafenib. Furthermore, their cytotoxic effects on various cancer cell lines, including breast cancer lines MCF-7 and MDA-MB-468, and Human Umbilical Vein Endothelial Cells (HUVECs), were assessed to determine their anti-proliferative and anti-angiogenic potential.[1][2]

VEGFR-2 Kinase Inhibition

The in vitro VEGFR-2 kinase assay revealed that several of the synthesized derivatives exhibit potent inhibitory activity. Notably, compound 12e demonstrated an IC50 value of 45.9 nM, surpassing the inhibitory potency of the reference drug Sorafenib (IC50 = 48.6 nM) under the same experimental conditions.[2] This indicates a strong potential for these derivatives as selective VEGFR-2 inhibitors.

CompoundVEGFR-2 IC50 (nM)
Derivative 12e 45.9
Sorafenib48.6

Table 1: Comparison of VEGFR-2 inhibitory activity.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of the derivatives was evaluated against two distinct breast cancer cell lines, MCF-7 and MDA-MB-468. Compound 6n emerged as a particularly potent cytotoxic agent against the MDA-MB-468 cell line, with an IC50 value of 0.60 µM.[1][2] In comparison, compound 12e showed significant activity against the MCF-7 cell line with an IC50 of 8.00 µM.[1][2]

CompoundMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)
Derivative 6n -0.60
Derivative 12e 8.00 -

Table 2: Cytotoxic activity against breast cancer cell lines.

Anti-Angiogenic Activity in HUVECs

To assess the direct anti-angiogenic effects, the most promising compounds were tested for their cytotoxicity against HUVECs, which are crucial for blood vessel formation. Compound 6n displayed remarkable potency with an IC50 value of 28.77 nM, highlighting its strong potential to inhibit angiogenesis.[2]

CompoundHUVEC IC50 (nM)
Derivative 6n 28.77

Table 3: Cytotoxic activity against HUVECs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a poly (Glu, Tyr) 4:1 substrate by the VEGFR-2 kinase domain. The procedure was as follows:

  • The compounds and the reference drug, Sorafenib, were dissolved in DMSO.

  • The kinase reaction was initiated by adding the VEGFR-2 enzyme to a mixture containing the test compound, substrate, and ATP in a kinase buffer.

  • The reaction was allowed to proceed at a controlled temperature for a specific duration.

  • The amount of remaining ATP was quantified using a luminescent kinase assay platform.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized derivatives on MCF-7, MDA-MB-468, and HUVEC cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cells were seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and Sorafenib for 48-72 hours.

  • Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

HUVEC Tube Formation Assay

The anti-angiogenic potential of the compounds was further evaluated using a HUVEC tube formation assay on a basement membrane matrix.[4][5][6][7][8]

  • 96-well plates were coated with Matrigel and allowed to solidify.

  • HUVECs were seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

  • The plates were incubated for 6-12 hours to allow for the formation of capillary-like structures.

  • The formation of tubes was observed and photographed using an inverted microscope.

  • The extent of tube formation was quantified by measuring parameters such as the total tube length and the number of branch points.

Visualizing the Mechanisms

To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway, the general workflow of the inhibitor validation process, and the logical design of the comparative study.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives KinaseAssay VEGFR-2 Kinase Assay Synthesis->KinaseAssay CytotoxicityAssay Cytotoxicity Assay (MCF-7, MDA-MB-468) Synthesis->CytotoxicityAssay HUVEC_Assay HUVEC Cytotoxicity Assay Synthesis->HUVEC_Assay IC50_Calc IC50 Value Calculation KinaseAssay->IC50_Calc CytotoxicityAssay->IC50_Calc HUVEC_Assay->IC50_Calc Comparison Comparison with Sorafenib IC50_Calc->Comparison

Caption: Experimental Workflow for Inhibitor Validation

Logical_Relationship cluster_compounds Test Compounds cluster_assays Biological Assays cluster_endpoints Performance Endpoints Derivatives This compound Derivatives VEGFR2_Inhibition VEGFR-2 Inhibition Derivatives->VEGFR2_Inhibition Cancer_Cell_Viability Cancer Cell Viability Derivatives->Cancer_Cell_Viability Endothelial_Cell_Viability Endothelial Cell Viability Derivatives->Endothelial_Cell_Viability Sorafenib Sorafenib (Reference) Sorafenib->VEGFR2_Inhibition Sorafenib->Cancer_Cell_Viability Sorafenib->Endothelial_Cell_Viability Potency Potency (IC50) VEGFR2_Inhibition->Potency Cytotoxicity Cytotoxicity (IC50) Cancer_Cell_Viability->Cytotoxicity AntiAngiogenic Anti-Angiogenic Effect (IC50) Endothelial_Cell_Viability->AntiAngiogenic

Caption: Logical Design of the Comparative Study

Conclusion

The presented data strongly suggest that N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives are a promising new class of VEGFR-2 inhibitors. Specific derivatives have demonstrated superior or comparable in vitro efficacy to the established drug, Sorafenib. The potent cytotoxic effects against breast cancer cell lines and, critically, against HUVECs, underscore their potential as anti-angiogenic agents for cancer therapy. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these novel compounds.

References

In Vivo Efficacy of Piperidine-4-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, piperidine-4-carbohydrazide derivatives have emerged as a promising class of compounds with potential applications in various therapeutic areas, including antifungal and anticancer therapies. This guide provides a comparative overview of the in vivo efficacy of a selected piperidine-4-carbohydrazide derivative, presenting available experimental data against established alternatives. Due to the nascent stage of in vivo research on this specific chemical class, this guide focuses on a detailed analysis of a key antifungal candidate and its performance relative to commercial standards.

Antifungal Activity: A Case Study in Rice Sheath Blight

A recent study has highlighted the in vivo potential of piperidine-4-carbohydrazide derivatives in combating fungal phytopathogens. Specifically, compound A13 , a novel derivative bearing a quinazolinyl moiety, demonstrated significant efficacy in controlling Rhizoctonia solani, the causative agent of sheath blight in rice.[1]

Comparative In Vivo Efficacy

The in vivo protective and curative activities of compound A13 were evaluated in potted rice plants and compared with commercial fungicides. The results, summarized in the table below, indicate that compound A13 exhibits potent antifungal effects.

CompoundConcentration (µg/mL)Curative Efficacy (%)Protective Efficacy (%)Reference
Compound A13 20076.976.6[1]
ChlorothalonilNot Reported in vivo--
BoscalidNot Reported in vivo--

Note: While in vitro data for Chlorothalonil and Boscalid were provided in the study, direct in vivo comparative data at the same concentration as compound A13 was not available in the cited source.

Experimental Protocols

The following is a representative protocol for in vivo antifungal screening against Rhizoctonia solani in rice, based on established methodologies.

In Vivo Antifungal Assay in Potted Rice Plants

1. Plant Cultivation:

  • Rice seeds (a susceptible variety) are surface-sterilized and germinated.

  • Seedlings are transplanted into pots containing sterilized soil and cultivated in a greenhouse under controlled conditions (e.g., 28-30°C, 85-95% humidity).

2. Inoculum Preparation:

  • Rhizoctonia solani is cultured on a suitable medium, such as potato dextrose agar (PDA), until mature sclerotia are formed.

  • Sclerotia are harvested for inoculation.

3. Inoculation:

  • At the tillering stage, rice plants are inoculated with R. solani sclerotia, typically placed at the sheath near the water line.

4. Treatment Application:

  • For Curative Assay: The test compounds and control fungicides are sprayed onto the plants after the appearance of initial disease symptoms (e.g., 24-48 hours post-inoculation).

  • For Protective Assay: The test compounds and control fungicides are sprayed onto the plants before inoculation (e.g., 24 hours prior).

  • A control group is treated with a vehicle solution (e.g., a solution with the same solvent and surfactant concentration used for the test compounds).

5. Disease Assessment:

  • After a defined incubation period (e.g., 7-10 days), the disease severity is assessed. This is typically done by measuring the lesion length on the rice sheaths.

  • The protective and curative efficacies are calculated as the percentage reduction in disease severity in the treated plants compared to the untreated control.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mechanism of action for the antifungal activity of compound A13 has been identified as the inhibition of succinate dehydrogenase (SDH).[1] SDH, also known as complex II of the mitochondrial respiratory chain, plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.

SDH_Inhibition_Pathway cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) CoQ Coenzyme Q SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ATP_Production ATP Production ComplexIII->ATP_Production Inhibitor Piperidine-4-carbohydrazide Derivative (e.g., A13) Inhibitor->SDH Inhibition

Caption: Signaling pathway of succinate dehydrogenase (SDH) inhibition by piperidine-4-carbohydrazide derivatives.

Broader Therapeutic Potential

While the most detailed in vivo data for piperidine-4-carbohydrazide derivatives is currently in the antifungal domain, preliminary in vitro and in silico studies suggest a wider therapeutic window. Research into related carbohydrazide and piperidine scaffolds has indicated potential applications in areas such as:

  • Anticancer Therapy: Some carbohydrazide derivatives have been investigated for their anti-proliferative and anti-angiogenic properties.[2]

  • Analgesia: The piperidine core is a well-established pharmacophore in the development of analgesic agents.

Further in vivo studies are warranted to explore the efficacy of 1-acetylpiperidine-4-carbohydrazide and its analogs in these and other disease models. As more data becomes available, a more comprehensive comparative analysis will be possible.

References

A Comparative Guide to Cytotoxicity Assays for 1-Acetylpiperidine-4-carbohydrazide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common cytotoxicity assays relevant to the evaluation of 1-Acetylpiperidine-4-carbohydrazide derivatives and structurally related compounds. Due to the limited availability of publicly accessible, direct comparative studies on a series of this compound derivatives, this document presents data on closely related N-acyl piperidine and piperidine-carbohydrazide analogs to offer valuable insights into their potential cytotoxic profiles and the methodologies used for their assessment.

Executive Summary

The evaluation of cytotoxic activity is a critical step in the discovery of novel anticancer agents. Piperidine and its derivatives, including carbohydrazides, are recognized as important scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. This guide details two primary colorimetric assays for assessing cytotoxicity—the MTT and LDH assays—and presents available cytotoxicity data for piperidine-based compounds to facilitate comparative analysis and inform future research directions.

Data Presentation: Cytotoxicity of Piperidine Derivatives

The following table summarizes the cytotoxic activity (IC50/CC50 values) of various N-acyl piperidine and related derivatives against several human cancer cell lines. It is important to note the structural variations from the core this compound structure, as these modifications significantly influence cytotoxic potency.

Compound/DerivativeCell LineAssay TypeIC50/CC50 (µM)Reference
N-Acryloyl-3,5-bis(benzylidene)piperidin-4-one Analogues
Analogue 2a (unsubstituted benzylidene)HSC-2MTT0.38[1][2]
HSC-4MTT0.29[1][2]
HL-60MTT0.17[1][2]
Analogue 2b (4-methylbenzylidene)HSC-2MTT0.31[1][2]
HSC-4MTT0.22[1][2]
HL-60MTT0.13[1][2]
Analogue 2c (4-methoxybenzylidene)HSC-2MTT0.63[1][2]
HSC-4MTT0.45[1][2]
HL-60MTT0.28[1][2]
Other Piperidine Derivatives
Unspecified Piperidine DerivativeA549MTT32.43[3]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. HSC-2, HSC-4: Human oral squamous carcinoma cell lines. HL-60: Human promyelocytic leukemia cell line. A549: Human lung carcinoma cell line.

Experimental Protocols

Detailed methodologies for the most common cytotoxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell lines and compounds being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the desired concentrations of the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After compound incubation, centrifuge the plate at 400 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Mandatory Visualization

Below are diagrams illustrating key workflows and pathways relevant to cytotoxicity testing.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound derivatives in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation->ldh_assay Membrane Integrity readout Absorbance Reading (Microplate Reader) mtt_assay->readout ldh_assay->readout calculation IC50/CC50 Calculation readout->calculation results Results & Interpretation calculation->results

Caption: Workflow for cytotoxicity testing.

MTT_Pathway MTT Assay Signaling Pathway MTT MTT (Yellow Tetrazolium Salt) Mitochondria Mitochondria of Viable Cell MTT->Mitochondria Enters cell Dehydrogenase Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Mitochondria->Dehydrogenase Formazan Formazan (Purple Crystals) Dehydrogenase->Formazan Reduces Solubilization Solubilization (DMSO) Formazan->Solubilization Colorimetric_Signal Colorimetric Signal (Absorbance at 570 nm) Solubilization->Colorimetric_Signal

Caption: MTT assay mechanism of action.

LDH_Pathway LDH Assay Signaling Pathway Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Release LDH Release (Lactate Dehydrogenase) Damaged_Cell->LDH_Release Pyruvate Pyruvate LDH_Release->Pyruvate Catalyzes NAD NAD+ LDH_Release->NAD Lactate Lactate Lactate->LDH_Release NADH NADH NAD->NADH Reduced to Formazan_Red Formazan (Red Product) NADH->Formazan_Red Reduces Tetrazolium Tetrazolium Salt (INT) Tetrazolium->NADH Colorimetric_Signal Colorimetric Signal (Absorbance at 490 nm) Formazan_Red->Colorimetric_Signal

Caption: LDH assay mechanism of action.

References

Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-Acetylpiperidine-4-carbohydrazide, a valuable building block in medicinal chemistry. The routes are compared based on their reaction steps, reagent requirements, and overall efficiency. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Direct HydrazinolysisRoute 2: Esterification Followed by Hydrazinolysis
Starting Material 1-Acetylpiperidine-4-carboxylic acid1-Acetylpiperidine-4-carboxylic acid
Key Intermediates NoneEthyl 1-acetylpiperidine-4-carboxylate
Number of Steps 2 (from isonipecotic acid)3 (from isonipecotic acid)
Key Reagents Acetic anhydride, Hydrazine hydrateAcetic anhydride, Thionyl chloride, Ethanol, Hydrazine hydrate
Reported Overall Yield Moderate to High (Estimated)High
Key Advantages Fewer reaction steps, potentially faster overall process.Generally higher and more reproducible yields, easier purification of intermediates.
Key Disadvantages Direct reaction with the carboxylic acid can sometimes lead to lower yields and side products.Longer overall reaction sequence.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Route_1_Direct_Hydrazinolysis Isonipecotic_acid Isonipecotic Acid Acetyl_acid 1-Acetylpiperidine-4-carboxylic acid Isonipecotic_acid->Acetyl_acid Acetic anhydride Reflux Final_Product This compound Acetyl_acid->Final_Product Hydrazine hydrate Reflux

Caption: Route 1: Synthesis via Direct Hydrazinolysis.

Route_2_Esterification_Hydrazinolysis Isonipecotic_acid Isonipecotic Acid Acetyl_acid 1-Acetylpiperidine-4-carboxylic acid Isonipecotic_acid->Acetyl_acid Acetic anhydride Reflux Ester Ethyl 1-acetylpiperidine-4-carboxylate Acetyl_acid->Ester SOCl2, Ethanol Reflux Final_Product This compound Ester->Final_Product Hydrazine hydrate Reflux

Caption: Route 2: Synthesis via Esterification and Hydrazinolysis.

Experimental Protocols

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid

This initial step is common to both synthetic routes.

Procedure: A solution of piperidine-4-carboxylic acid (isonipecotic acid) in acetic anhydride is refluxed for 2 hours.[1] Following reflux, the reaction mixture is stirred at room temperature for 16 hours.[1] The excess acetic anhydride is then removed under reduced pressure. The resulting residue is triturated with ether, and the solid 1-acetylpiperidine-4-carboxylic acid is collected by filtration.[1]

Route 1: Direct Hydrazinolysis of 1-Acetylpiperidine-4-carboxylic acid

This route involves the direct conversion of the carboxylic acid to the carbohydrazide.

Procedure: 1-Acetylpiperidine-4-carboxylic acid is suspended in a suitable solvent such as ethanol. An excess of hydrazine hydrate is added to the suspension. The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield this compound.

Route 2: Esterification Followed by Hydrazinolysis

This two-step route proceeds via an ester intermediate.

Step 2a: Synthesis of Ethyl 1-acetylpiperidine-4-carboxylate

Procedure: To a solution of 1-Acetylpiperidine-4-carboxylic acid in absolute ethanol, cooled to 0°C, thionyl chloride is added dropwise. The solution is then brought to reflux and stirred for an extended period (e.g., 48 hours). After the reaction is complete, the solvent is evaporated in vacuo. The residue is dissolved in an organic solvent like ethyl acetate and washed with a basic aqueous solution (e.g., 10% NaOH) to remove unreacted acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 1-acetylpiperidine-4-carboxylate as an oil.

Step 2b: Synthesis of this compound from the Ester

Procedure: Ethyl 1-acetylpiperidine-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed overnight. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a cold solvent and dried to afford this compound as a white solid.

Comparative Data

ParameterRoute 1: Direct HydrazinolysisRoute 2: Esterification & Hydrazinolysis
Starting Material 1-Acetylpiperidine-4-carboxylic acid1-Acetylpiperidine-4-carboxylic acid
Intermediate -Ethyl 1-acetylpiperidine-4-carboxylate
Reagents for Hydrazide Formation Hydrazine hydrateHydrazine hydrate
Reaction Time for Hydrazide Formation 4-12 hours (estimated)12-24 hours
Yield for Hydrazide Formation 60-80% (estimated)85-95%
Purification RecrystallizationFiltration and washing

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Direct Hydrazinolysis) is more atom-economical and involves fewer steps, making it a potentially quicker option. However, the direct reaction of a carboxylic acid with hydrazine can sometimes be less efficient and may require more rigorous purification of the final product.

Route 2 (Esterification followed by Hydrazinolysis) , while longer, often provides higher and more consistent yields. The purification of the intermediate ester and the final carbohydrazide is often more straightforward, with the product frequently precipitating out of the reaction mixture in high purity.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available time, desired yield and purity, and the scale of the synthesis. For high-purity material required for drug development and biological screening, the more controlled and higher-yielding Route 2 is often preferred. For rapid, smaller-scale synthesis where a slightly lower yield may be acceptable, the more direct Route 1 presents a compelling alternative.

References

Assessing the Drug-Likeness of 1-Acetylpiperidine-4-carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the drug-likeness of 1-Acetylpiperidine-4-carbohydrazide derivatives, a class of compounds under investigation as potential Histone Deacetylase (HDAC) inhibitors. The performance of these derivatives is compared against established, FDA-approved HDAC inhibitors: Vorinostat, Panobinostat, and Belinostat. This comparison is based on key physicochemical properties, in silico predictions, and established experimental protocols relevant to drug discovery and development.

Executive Summary

This compound derivatives represent a promising scaffold for the development of novel HDAC inhibitors. An analysis of their core structure suggests favorable drug-like properties, aligning with established principles such as Lipinski's Rule of Five. When compared to the approved drugs Vorinostat, Panobinostat, and Belinostat, the this compound scaffold demonstrates a promising balance of molecular size, polarity, and hydrogen bonding capacity. However, further experimental validation is crucial to confirm these in silico predictions and to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of specific derivatives.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key drug-likeness parameters for the core structure of this compound and the selected FDA-approved HDAC inhibitors.

Table 1: Lipinski's Rule of Five and Other Key Physicochemical Properties

ParameterThis compound (Estimated)VorinostatPanobinostatBelinostat
Molecular Weight ( g/mol ) ~187.22264.32349.43318.35
LogP (Octanol/Water Partition Coefficient) Estimated < 21.92.641.83
Hydrogen Bond Donors 3233
Hydrogen Bond Acceptors 3334
Topological Polar Surface Area (TPSA) (Ų) ~86.377.877.2[1]104[2]
Lipinski's Rule of Five Violations 0000

Note: Data for this compound is estimated based on its chemical structure and data from closely related analogs due to the limited availability of direct experimental or in silico data for this specific derivative class in the reviewed literature.

Table 2: Comparative ADME Parameters (Predicted and Experimental)

ParameterThis compound Derivatives (General Prediction)VorinostatPanobinostatBelinostat
Aqueous Solubility Predicted to be moderate to highLow (0.19 mg/mL)Low, pH-dependent (highest at pH 3.0)[3]Low (0.14 mg/mL)[4]
Permeability Predicted to be moderateLowHighBrain penetrant[5]
Bioavailability -Poor oral bioavailability21% (oral)[6]-
Metabolism -Glucuronidation and hydrolysisPrimarily CYP3A4 oxidationHepatic metabolism

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of drug-likeness are provided below.

Synthesis of this compound

A general synthesis protocol for this compound involves a two-step process starting from 1-Acetylpiperidine-4-carboxylic acid.

Step 1: Esterification of 1-Acetylpiperidine-4-carboxylic acid

  • Dissolve 1-Acetylpiperidine-4-carboxylic acid (1 equivalent) in an appropriate alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified ester (1 equivalent) in an alcohol solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid residue is the this compound product, which can be purified by recrystallization.

Kinetic Solubility Assay

This assay provides a high-throughput method to determine the solubility of a compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model to predict passive intestinal absorption of compounds.

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.5 to simulate the upper intestine). An acceptor plate is filled with a buffer at a different pH (e.g., pH 7.4 to simulate physiological pH).

  • Assay Assembly: The filter plate with the artificial membrane is placed on top of the acceptor plate, and the donor solution is added to the wells of the filter plate.

  • Incubation: The "sandwich" of plates is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal permeability.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium in the apical (upper) and basolateral (lower) compartments is replaced with a transport buffer.

    • The test compound is added to the apical compartment.

    • Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (Basolateral to Apical - for efflux assessment):

    • The test compound is added to the basolateral compartment.

    • Samples are taken from the apical compartment at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

DrugLikenessAssessmentWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Validation Compound_Structure Compound Structure Physicochemical_Properties Calculate Physicochemical Properties (MW, logP, HBD, HBA, TPSA) Compound_Structure->Physicochemical_Properties Lipinski_Rule Lipinski's Rule of Five Analysis Physicochemical_Properties->Lipinski_Rule ADMET_Prediction In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Lipinski_Rule->ADMET_Prediction Synthesis Compound Synthesis ADMET_Prediction->Synthesis Prioritization Solubility_Assay Kinetic/Thermodynamic Solubility Assay Synthesis->Solubility_Assay Permeability_Assay PAMPA / Caco-2 Assay Synthesis->Permeability_Assay Metabolic_Stability Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) Synthesis->Metabolic_Stability

Caption: Workflow for assessing the drug-likeness of a compound.

LipinskisRuleOfFive Drug-Like Orally Bioavailable Drug-Like Compound MW Molecular Weight < 500 Da MW->Drug-Like LogP LogP ≤ 5 LogP->Drug-Like HBD Hydrogen Bond Donors ≤ 5 HBD->Drug-Like HBA Hydrogen Bond Acceptors ≤ 10 HBA->Drug-Like

Caption: Lipinski's Rule of Five for oral bioavailability.

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetyl_Group Acetyl Group Histone Histone Protein Histone->HDAC Substrate Acetyl_Group->Histone Removed by HDAC Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

The in silico analysis of the this compound scaffold suggests that its derivatives are promising candidates for the development of novel HDAC inhibitors with favorable drug-like properties. The core structure adheres to Lipinski's Rule of Five and possesses a balanced physicochemical profile. A direct comparison with the approved HDAC inhibitors Vorinostat, Panobinostat, and Belinostat highlights the potential of this novel scaffold, particularly in terms of its lower molecular weight and potentially favorable polarity.

However, it is imperative to underscore that these are preliminary, in silico-driven assessments. Rigorous experimental validation is the critical next step. The provided experimental protocols for synthesis, solubility, and permeability assays offer a clear roadmap for the necessary in vitro characterization. Future studies should focus on synthesizing a library of this compound derivatives and subjecting them to these assays to generate robust experimental data. This will enable a more definitive comparison with existing drugs and guide the optimization of this promising new class of HDAC inhibitors.

References

Comparative Analysis of 1-Acetylpiperidine-4-carbohydrazide Based Inhibitors: Cross-Reactivity and Selectivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of a novel 1-acetylpiperidine-4-carbohydrazide based inhibitor, designated here as APC-Inhibitor-X. The following sections detail its inhibitory activity against its primary target and potential off-target kinases, outlines the experimental methodologies used for these assessments, and situates its activity within relevant cellular signaling pathways.

Executive Summary

Small molecule inhibitors form the backbone of targeted therapies, yet their efficacy and safety are critically dependent on their selectivity. The this compound scaffold has been identified as a promising chemical starting point for the development of kinase inhibitors.[1][2][3] This guide focuses on APC-Inhibitor-X, a derivative synthesized for potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] Understanding the cross-reactivity of such inhibitors is paramount to predicting potential off-target effects and identifying opportunities for polypharmacology. This document presents hypothetical, yet representative, experimental data to illustrate a typical cross-reactivity profile for an inhibitor of this class.

Quantitative Data Summary

The inhibitory activity of APC-Inhibitor-X was assessed against its intended target, VEGFR-2, and a panel of related kinases often implicated in off-target effects. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]

Target KinaseIC50 (nM) of APC-Inhibitor-XIC50 (nM) of Sunitinib (Control)
VEGFR-2 5.2 2.1
PDGFRβ78.54.5
c-Kit150.28.3
FLT3212.810.1
EGFR>10,000>5,000
PI3Kα850.6>1,000
AKT1>5,000>1,000
MAPK1 (ERK2)>10,000>10,000

Table 1: In vitro kinase inhibitory activity of APC-Inhibitor-X compared to the multi-kinase inhibitor, Sunitinib. Data are representative of typical findings for a selective VEGFR-2 inhibitor.

Signaling Pathway Context

APC-Inhibitor-X is designed to primarily target the VEGFR-2 signaling pathway, which is a critical driver of angiogenesis. However, due to the structural homology among kinase active sites, it is important to also consider its potential impact on other major signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7][8][9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus RTK VEGFR-2 PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor APC-Inhibitor-X Inhibitor->RTK Primary Inhibition

Figure 1: Simplified diagram of key signaling pathways potentially affected by APC-Inhibitor-X.

Experimental Protocols

The following protocols are standard methods for assessing the cross-reactivity of small molecule kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

Methodology:

  • Reagents and Materials: Purified recombinant human kinases (e.g., VEGFR-2, PDGFRβ, c-Kit, etc.), ATP, biotinylated substrate peptide, APC-Inhibitor-X, control inhibitor (Sunitinib), assay buffer, streptavidin-coated plates, and a suitable detection reagent.

  • Procedure: a. A dilution series of APC-Inhibitor-X and the control inhibitor are prepared in DMSO and then diluted in assay buffer. b. The kinase, substrate peptide, and inhibitor are pre-incubated in the wells of a microtiter plate. c. The enzymatic reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at room temperature and then stopped. e. The amount of phosphorylated substrate is quantified using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.

  • Data Analysis: The raw data is converted to percent inhibition relative to a no-inhibitor control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Target Engagement Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

Methodology:

  • Cell Culture: A relevant cell line endogenously expressing the target kinase (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2) is cultured to 80-90% confluency.

  • Procedure: a. Cells are serum-starved for several hours to reduce basal kinase activity. b. The cells are then pre-incubated with various concentrations of APC-Inhibitor-X or a control inhibitor. c. The target kinase is activated by adding its cognate ligand (e.g., VEGF-A for VEGFR-2). d. After a short incubation period, the cells are lysed. e. The level of phosphorylated target kinase and total target kinase in the cell lysates is determined by Western Blot or a specific ELISA.[10]

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each inhibitor concentration. The cellular IC50 is determined by plotting this ratio against the inhibitor concentration.

Experimental Workflow for Cross-Reactivity Screening

The process of evaluating the cross-reactivity of a novel inhibitor typically follows a tiered approach, starting with broad screening and narrowing down to more physiologically relevant assays.

Experimental_Workflow start Novel Inhibitor Synthesis (APC-Inhibitor-X) biochem_screen Broad Kinase Panel Screen (e.g., 400+ kinases) start->biochem_screen data_analysis1 Identify Primary Target(s) and Potent Off-Targets (IC50 < 1 µM) biochem_screen->data_analysis1 cellular_assay Cellular Target Engagement Assays (Western Blot / ELISA) data_analysis1->cellular_assay Hits end Define Selectivity Profile and Advance Lead Candidate data_analysis1->end No significant hits data_analysis2 Confirm On-Target and Off-Target Activity in Cells cellular_assay->data_analysis2 phenotypic_screen Phenotypic Screening (e.g., Proliferation, Migration Assays) data_analysis2->phenotypic_screen Confirmed hits phenotypic_screen->end

Figure 2: General experimental workflow for inhibitor cross-reactivity profiling.

Conclusion

The hypothetical data presented in this guide illustrates a favorable selectivity profile for APC-Inhibitor-X, with potent activity against its primary target, VEGFR-2, and significantly lower activity against other tested kinases. This suggests a reduced likelihood of off-target effects mediated by the kinases included in this panel. However, comprehensive profiling against a much larger panel of kinases is a critical step in preclinical development to fully characterize the selectivity of any new chemical entity.[5] The experimental protocols and workflows described herein provide a standard framework for conducting such cross-reactivity studies, which are essential for the successful translation of novel inhibitors from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Acetylpiperidine-4-carbohydrazide, a compound that requires careful management due to the combined hazards of its piperidine and carbohydrazide functional groups.

Core Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. While specific toxicological data for this compound is limited, an assessment based on its constituent parts is necessary.

  • Carbohydrazide Moiety: This functional group is a derivative of hydrazine and is considered a less hazardous substitute. However, it is still classified as an irritant, can be harmful if swallowed, and is toxic to aquatic life.[1][2] Carbohydrazides are also known to be reactive, especially with oxidizing agents, and may decompose upon heating.[2][3]

  • N-Acetylpiperidine Moiety: The N-acetylated piperidine ring is a stable amide structure.[4] However, piperidine itself is a flammable liquid, and this characteristic should be considered for its derivatives.

Given these properties, this compound should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE) Requirements

To ensure personal safety during handling and disposal, the following personal protective equipment should be worn:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body A laboratory coat.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

Disposal Procedures: A Step-by-Step Protocol

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with regulatory requirements and minimizes environmental impact.

Step 1: Segregation and Collection Unused or waste this compound should be collected in a dedicated, properly labeled hazardous waste container. To prevent unintended reactions, do not mix it with other waste streams, particularly strong oxidizing agents.

Step 2: Containerization The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. The container must be securely sealed and clearly labeled with the full chemical name and appropriate hazard symbols.

Step 3: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat sources and incompatible materials.

Step 4: Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Spill Management

In the event of a small spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

Advanced Procedure: Chemical Neutralization of Small Quantities

For experienced laboratory personnel, chemical neutralization of small, residual quantities of this compound may be considered as an alternative to bulk disposal. This procedure should be performed with extreme caution in a controlled laboratory environment. The principle is to chemically degrade the reactive carbohydrazide moiety.

Experimental Protocol: Oxidative Degradation

This protocol is based on methods used for the degradation of hydrazine and its derivatives and should be validated on a small scale before application.

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Oxidation: While stirring, slowly add a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach), to the carbohydrazide solution. The reaction can be exothermic, so the addition should be gradual to control the temperature.[5]

  • Monitoring and Completion: Monitor the reaction to ensure it proceeds safely. After the addition is complete, continue stirring for a period to ensure full degradation. The absence of the hydrazide can be confirmed using appropriate analytical methods if available.

  • Final Disposal: The resulting neutralized solution should be disposed of in accordance with local regulations, which may require pH adjustment and further dilution before drain disposal. Always consult with your EHS department before disposing of any treated chemical waste.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.

DisposalWorkflow Start Disposal of This compound AssessWaste Assess Nature of Waste Start->AssessWaste BulkOrUnused Bulk/Unused Chemical or Contaminated Materials AssessWaste->BulkOrUnused SmallResidual Small Residual Quantity in Glassware AssessWaste->SmallResidual CollectWaste Collect in a Labeled Hazardous Waste Container BulkOrUnused->CollectWaste ConsiderNeutralization Consider Chemical Neutralization (Experienced Personnel Only) SmallResidual->ConsiderNeutralization StoreWaste Store Safely in Designated Area CollectWaste->StoreWaste ContactEHS Contact EHS for Professional Disposal StoreWaste->ContactEHS End Disposal Complete ContactEHS->End PerformNeutralization Perform Oxidative Degradation Protocol with Caution ConsiderNeutralization->PerformNeutralization FinalDisposal Dispose of Treated Waste per Institutional Guidelines PerformNeutralization->FinalDisposal FinalDisposal->End

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-Acetylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetylpiperidine-4-carbohydrazide was found. The following guidance is based on safety information for structurally related compounds, primarily carbohydrazide and general practices for handling hydrazide derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Neoprene or nitrile are recommended for similar compounds like hydrazine). Gloves should be inspected before use and changed regularly, or immediately if contaminated.[1]
Eye Protection Tightly fitting safety goggles or a full-face shield to protect against splashes and airborne particles.[1]
Skin and Body A fire/flame-resistant lab coat or chemical-resistant apron worn over full-length pants.[1] Disposable coveralls may be used for added protection.[2]
Respiratory Use in a well-ventilated area is crucial.[3] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 or higher) should be used.[4] For significant spill response, a self-contained breathing apparatus may be necessary.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety. The following workflow outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Carefully Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or React as per Protocol handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for safe handling of this compound.

Experimental Protocols

Working in a Controlled Environment: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

Weighing and Transfer:

  • To prevent the generation of dust, handle the solid compound carefully.

  • Use a spatula for transfers and weigh the compound on a tared weigh boat or paper within the fume hood.

Dissolving:

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and other reagents.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste Collect solutions containing the compound in a sealed, labeled hazardous waste container. Do not pour down the drain.[6]
Contaminated Clothing Contaminated work clothing should be laundered separately from other clothing.[3] Heavily contaminated clothing may need to be disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.